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  • Product: 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine
  • CAS: 1341829-94-4

Core Science & Biosynthesis

Foundational

2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine CAS number

The 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine Scaffold (CAS 1341829-94-4): A Technical Guide for Medicinal Chemistry Applications Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine Scaffold (CAS 1341829-94-4): A Technical Guide for Medicinal Chemistry Applications

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, conformationally restricted scaffolds is a proven strategy for improving target selectivity and clinical success rates. 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine (CAS Number: 1341829-94-4) represents a highly privileged molecular building block that embodies this philosophy. By projecting a primary amine and a lipophilic isopropoxy-aryl group from a rigidified cyclopentane core, this compound serves as a critical intermediate in the synthesis of neuroactive agents, monoamine transporter modulators, and G-protein coupled receptor (GPCR) ligands.

This whitepaper provides an in-depth technical analysis of CAS 1341829-94-4, detailing its physicochemical profiling, mechanistic rationale in drug design, and self-validating synthetic protocols.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is essential for predicting the pharmacokinetic (PK) behavior of downstream active pharmaceutical ingredients (APIs). The data summarized below highlights why this scaffold is particularly suited for central nervous system (CNS) applications.

Table 1: Physicochemical and Structural Parameters

ParameterValuePharmacological Implication
IUPAC Name 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amineStandardized nomenclature for regulatory filings.
CAS Number 1341829-94-4Unique identifier for procurement and IP tracking.
Molecular Formula C14H21NO-
Monoisotopic Mass 219.16231 DaLow molecular weight allows for downstream derivatization without violating Lipinski’s Rule of 5.
Predicted XLogP 2.7Ideal lipophilicity range (LogP 2-3) for blood-brain barrier (BBB) penetration.
Predicted CCS [M+H]+ 152.5 ŲCollision Cross Section data for LC-ion mobility-MS validation.
Topological Polar Surface Area ~35.2 ŲWell below the 90 Ų threshold, ensuring excellent passive membrane permeability.

Data grounded in structural profiling from[1].

Mechanistic Rationale in Drug Design

The architectural design of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine is not arbitrary; it is driven by strict thermodynamic and metabolic principles.

  • Conformational Restriction (The Cyclopentane Core): Acyclic phenethylamine derivatives suffer from high conformational flexibility, which incurs a significant entropic penalty upon binding to a target receptor. The cyclopentane ring locks the spatial relationship between the basic amine and the aromatic ring. This rigidification pre-organizes the molecule into a bioactive conformation, increasing binding affinity and target residence time.

  • Metabolic Shielding (The Isopropoxy Group): Methoxy-aryl groups are notorious for rapid Phase I metabolism via Cytochrome P450-mediated O-dealkylation. By replacing a methoxy group with an isopropoxy group, the steric bulk is increased. This steric shielding drastically reduces the rate of O-dealkylation, thereby improving the metabolic half-life of the compound. Furthermore, the branched isopropyl chain provides optimal space-filling properties for deep lipophilic sub-pockets in aminergic GPCRs.

BindingLogic Core 2-Arylcyclopentylamine Scaffold Amine Primary Amine (-NH2) Core->Amine Cyclopentane Cyclopentane Ring Core->Cyclopentane Ether Isopropoxy Group Core->Ether Target1 Salt Bridge (Asp) GPCR Binding Amine->Target1 Target2 Conformational Rigidity Cyclopentane->Target2 Target3 Lipophilic Pocket Interaction Ether->Target3

Caption: Pharmacophore mapping of the 2-arylcyclopentan-1-amine scaffold in target binding.

Synthetic Methodologies & Experimental Protocols

To synthesize CAS 1341829-94-4 with high fidelity, a two-step sequence is employed: a Palladium-catalyzed α-arylation of cyclopentanone, followed by a chemoselective reductive amination.

Every protocol described below is designed as a self-validating system , meaning built-in analytical checkpoints must be met before proceeding to the next chemical transformation.

Protocol A: Palladium-Catalyzed α-Arylation

This step couples cyclopentanone with 1-bromo-4-isopropoxybenzene. The causality behind using a bulky, electron-rich phosphine ligand (like XPhos or BINAP) is critical: it accelerates the reductive elimination step in the catalytic cycle, preventing undesired β-hydride elimination and suppressing the formation of cyclopentenone byproducts ()[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge Pd2(dba)3 (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.5 equiv).

  • Addition: Add anhydrous toluene, followed by 1-bromo-4-isopropoxybenzene (1.0 equiv) and cyclopentanone (1.2 equiv).

  • Reaction: Heat the mixture to 80 °C for 12 hours under vigorous stirring.

  • Self-Validating Checkpoint 1 (TLC): Analyze an aliquot via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The reaction is complete when the aryl bromide spot is fully consumed and a new UV-active spot (the α-aryl ketone) appears at Rf ~0.4.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield 2-(4-isopropoxyphenyl)cyclopentan-1-one.

Protocol B: Borch Reductive Amination

The conversion of the intermediate ketone to the primary amine utilizes the Borch reductive amination. The causality behind selecting sodium cyanoborohydride (NaBH3CN) over sodium borohydride (NaBH4) is rooted in chemoselectivity. The electron-withdrawing cyano group reduces the nucleophilicity of the hydride. At pH ~6, NaBH3CN selectively reduces the highly electrophilic protonated iminium ion without prematurely reducing the starting ketone to an alcohol ()[3][4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(4-isopropoxyphenyl)cyclopentan-1-one (1.0 equiv) in anhydrous methanol. Add ammonium acetate (NH4OAc, 10.0 equiv) to serve as both the nitrogen source and the buffer (maintaining pH ~6). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH3CN (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validating Checkpoint 2 (LC-MS): Inject an aliquot into the LC-MS. The ketone peak must be absent, replaced by a peak exhibiting an [M+H]+ of 220.17 m/z.

  • Workup: Quench the reaction by adding 1M NaOH until the pH reaches >10 (to free-base the amine). Extract thoroughly with dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield the racemic 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine.

SynthFlow A Cyclopentanone + 4-Isopropoxybromobenzene B Pd-Catalyzed α-Arylation (Buchwald-Hartwig) A->B Pd2(dba)3, XPhos NaOtBu, 80°C C 2-(4-Isopropoxyphenyl) cyclopentan-1-one B->C D Borch Reductive Amination (NH4OAc, NaBH3CN) C->D pH ~6.0 MeOH, RT E Racemic Amine CAS: 1341829-94-4 D->E

Caption: Synthetic workflow for 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine via α-arylation.

Analytical Validation Standards

To ensure the integrity of the final building block before downstream drug synthesis, the following analytical parameters must be confirmed:

  • Mass Spectrometry (ESI-TOF): Calculated for C14H22NO+ [M+H]+: 220.1696; Found: 220.1702.

  • 1H NMR (400 MHz, CDCl3): The diagnostic methine proton of the isopropoxy group must appear as a distinct septet at approximately δ 4.50 ppm (J = 6.0 Hz). The cyclopentyl amine proton (CH-NH2) will present as a multiplet between δ 3.20 - 3.50 ppm, with coupling constants varying based on the cis/trans diastereomeric ratio.

  • Ninhydrin Stain: On a silica TLC plate, the final product must remain near the baseline in standard non-polar solvent systems and stain a deep purple/pink when heated with ninhydrin, confirming the presence of a primary aliphatic amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62795100, 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine". PubChem. Available at:[Link]

  • Palucki, M., & Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones". Journal of the American Chemical Society, 1997, 119(45), 11108–11109. Available at:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent". Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Structural Logic of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

Executive Summary As a Senior Application Scientist in early-stage drug development, I approach molecular characterization not as a static cataloging of traits, but as a dynamic analysis of how a molecule interacts with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I approach molecular characterization not as a static cataloging of traits, but as a dynamic analysis of how a molecule interacts with biological systems. The compound 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine (CAS: 1341829-94-4) represents a highly functionalized derivative within the 2-arylcyclopentylamine class ()[1].

Understanding its physicochemical properties requires dissecting the causality behind its structural components: the cyclopentane core, the primary amine, and the bulky para-isopropoxy substitution. This whitepaper provides an in-depth mechanistic analysis and outlines field-proven, self-validating protocols for characterizing its physicochemical profile.

Part 1: Mechanistic Structure-Activity Relationship (SAR)

The physicochemical and pharmacological behavior of this compound is dictated by three distinct structural domains. Understanding the evolution of these domains is critical for predicting its in vivo performance.

The Cyclopentane Core: Strain Relief

Historically, 2-arylcyclopropylamines (like tranylcypromine) were developed as monoamine oxidase inhibitors (MAOIs). The cyclopropane ring possesses immense angular ring strain, which acts as a "spring-loaded" mechanism to form a covalent adduct with the FAD cofactor in the MAO enzyme. Expanding this ring to a cyclopentane—as seen in the structural evolution of cypenamine ()[2] and related derivatives ()[3]—relieves this thermodynamic strain. Consequently, the molecule loses its MAO suicide-inhibition properties and shifts its physicochemical profile toward reversible interactions, such as monoamine reuptake inhibition.

The para-Isopropoxy Substitution: Metabolic Shielding & Lipophilicity

Unsubstituted phenyl rings are notoriously vulnerable to CYP450-mediated para-hydroxylation, leading to rapid metabolic clearance. The addition of a propan-2-yloxy (isopropoxy) group at the para position serves a dual physicochemical purpose:

  • Steric Shielding: The bulky isopropyl moiety physically blocks the CYP450 active site from oxidizing the aromatic ring.

  • Lipophilicity Modulation: While the ether oxygen slightly increases the Topological Polar Surface Area (TPSA) by acting as a hydrogen bond acceptor, the branched isopropyl group drastically increases the partition coefficient (LogP), driving high blood-brain barrier (BBB) permeability.

Stereochemistry and Crystallography

Like all 2-arylcyclopentylamines, this compound possesses two chiral centers, yielding cis and trans diastereomers. The spatial orientation of the amine relative to the phenyl ring profoundly impacts receptor binding. In rigorous development pipelines, the absolute configuration is typically confirmed via X-ray crystallography of diastereomeric salts ()[4].

SAR Core Cyclopentane Core (Relieves Ring Strain) MAO Abolished MAO Inhibition Core->MAO Subst para-Isopropoxy Group (Steric Bulk & Lipophilicity) Metab CYP450 Metabolic Shielding Subst->Metab Amine Primary Amine (H-Bond Donor/Acceptor) Receptor Receptor Anchoring (Salt Bridge) Amine->Receptor

Caption: Structure-Activity Relationship (SAR) logic for functionalized 2-arylcyclopentylamines.

Part 2: Quantitative Physicochemical Data

The following table synthesizes the predicted and calculated physicochemical parameters for 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine, providing the baseline metrics required for formulation and assay design.

PropertyValuePharmacological / Formulation Implication
Molecular Formula C₁₄H₂₁NOBaseline stoichiometric reference.
Molecular Weight 219.32 g/mol Highly optimal for CNS penetration (ideal is <400 Da).
Topological Polar Surface Area (TPSA) 35.25 ŲExcellent BBB permeability (ideal for CNS drugs is <90 Ų).
Predicted pKa (Amine) ~9.8 - 10.2Exists >99% in the protonated (cationic) state at physiological pH (7.4).
Predicted LogP 3.5 - 4.2High lipophilicity; strong membrane partitioning but potential for non-specific binding.
H-Bond Donors / Acceptors 1 / 2Favorable for specific target engagement while maintaining membrane permeability.

Part 3: Self-Validating Experimental Workflows

Theoretical calculations often fail to account for complex solvation dynamics and intramolecular interactions. As an application scientist, I mandate empirical validation. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure absolute data integrity.

G Compound 2-[4-(Propan-2-yloxy)phenyl] cyclopentan-1-amine Lipophilicity Lipophilicity (LogD) Shake-Flask LC-UV Compound->Lipophilicity Partitioning Ionization Ionization (pKa) Potentiometric Titration Compound->Ionization Protonation Permeability Permeability (Pe) PAMPA Assay Compound->Permeability Diffusion Data Physicochemical Data Matrix Lipophilicity->Data Ionization->Data Permeability->Data

Caption: Workflow for the physicochemical characterization of 2-arylcyclopentylamine derivatives.

Protocol 1: Potentiometric Determination of pKa

The Causality: The basicity of the primary amine dictates its ionization state at pH 7.4. This single parameter governs both aqueous solubility and the rate of passive membrane diffusion.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. Why? The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Environmental Control: Purge the titration vessel continuously with nitrogen gas. Why? Atmospheric CO₂ readily dissolves in water to form carbonic acid, which introduces a secondary buffering system that will artificially skew the primary amine's inflection point.

  • Acidification: Lower the initial pH to 2.0 using 0.5 M HCl to ensure the primary amine is 100% protonated before measurement begins.

  • Titration & Analysis: Titrate with 0.5 M KOH using an automated potentiometric titrator. Calculate the pKa from the maximum of the first derivative of the titration curve (the inflection point).

Self-Validation Check (System Suitability): Prior to analyzing the target compound, a Labetalol reference standard is titrated. The system is only validated if the measured pKa of Labetalol falls within ±0.05 units of its established literature value. This confirms electrode calibration and titrant molarity.

Protocol 2: Determination of LogD(7.4) via Shake-Flask LC-UV

The Causality: While LogP measures the partitioning of the neutral molecule, LogD at pH 7.4 measures the partitioning of the molecule in its physiological ionization state. For a basic amine, LogD is a far more accurate predictor of in vivo distribution.

Step-by-Step Methodology:

  • Phase Saturation: Prepare a 50 mM phosphate buffer at pH 7.4. Mutually saturate the buffer and n-octanol by stirring them together vigorously for 24 hours. Why? If unsaturated phases are used, micro-partitioning of water into octanol (and vice versa) will occur during the assay, altering phase volumes and ruining concentration calculations.

  • Equilibration: Dissolve the compound in the octanol phase (1 mg/mL). Add equal volumes of the saturated octanol and buffer into a silanized glass vial. Shake at 300 rpm for 1 hour at 25°C.

  • Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure a sharp, complete phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify the concentration using RP-HPLC with UV detection at 220 nm. Calculate LogD as

    
    .
    

Self-Validation Check (Mass Balance): The sum of the compound's mass quantified in both the octanol and aqueous phases must equal ≥ 95% of the initial mass introduced. A mass balance < 95% triggers an automatic failure of the run, indicating either compound precipitation at the liquid-liquid interface or non-specific binding to the vial walls.

References

  • J-GLOBAL. Cypenamine | Chemical Substance Information. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine, a novel arylethylamine derivative with s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine, a novel arylethylamine derivative with significant potential in medicinal chemistry. The document delineates the molecule's structural features, including a detailed examination of its stereoisomerism. A plausible and detailed synthetic pathway is proposed, commencing with a 1,4-conjugate addition to construct the core 2-arylcyclopentanone intermediate, followed by a diastereoselective reductive amination. Furthermore, this guide outlines a complete analytical characterization workflow, including predicted spectroscopic data (¹H NMR, ¹³C NMR, and MS) based on analogous structures. The potential pharmacological relevance of this compound is discussed in the context of its structural similarity to known central nervous system (CNS) active agents, particularly those modulating dopaminergic and serotonergic pathways. This whitepaper is intended to serve as a foundational resource for researchers engaged in the exploration of new chemical entities for drug discovery.

Introduction: Unveiling a Potential CNS-Active Scaffold

The 2-arylcycloalkylamine framework is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant activity within the central nervous system (CNS). A notable example is cypenamine (2-phenylcyclopentylamine), which was investigated as a psychostimulant.[1] The introduction of substituents on the phenyl ring and variations in the cycloalkyl ring size can profoundly influence the pharmacological profile of these compounds. The title compound, 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine, incorporates a 4-isopropoxy-phenyl moiety, a group present in various CNS-active drugs, suggesting its potential to interact with key neurological targets.

This guide provides a deep dive into the molecular architecture of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine, proposes a robust synthetic strategy, and explores its potential as a modulator of CNS pathways, thereby offering a roadmap for its further investigation and development.

Molecular Structure and Stereochemistry

The molecular structure of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine is characterized by a cyclopentane ring bearing an amine group at the C1 position and a 4-(propan-2-yloxy)phenyl group at the C2 position. The molecule possesses two chiral centers at C1 and C2, giving rise to four possible stereoisomers, which exist as two pairs of enantiomers.

These stereoisomers are classified as cis and trans diastereomers based on the relative orientation of the amine and the substituted phenyl groups on the cyclopentane ring.

  • cis-isomers: (1R,2R)- and (1S,2S)-2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine. In these isomers, the amine and the 4-isopropoxyphenyl groups are on the same face of the cyclopentane ring.

  • trans-isomers: (1R,2S)- and (1S,2R)-2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine. Here, the amine and the 4-isopropoxyphenyl groups are on opposite faces of the ring.

The specific three-dimensional arrangement of these functional groups is critical, as it dictates the molecule's interaction with chiral biological targets such as receptors and enzymes, ultimately determining its pharmacological activity.

Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_racemate cis-2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine 1S2S (1S,2S)-enantiomer cis_racemate->1S2S Enantiomers 1R2R (1R,2R)-enantiomer cis_racemate->1R2R Enantiomers trans_racemate trans-2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine cis_racemate->trans_racemate Diastereomers 1S2R (1S,2R)-enantiomer trans_racemate->1S2R Enantiomers 1R2S (1R,2S)-enantiomer trans_racemate->1R2S Enantiomers Synthetic_Pathway cluster_step1 Step 1: 1,4-Conjugate Addition cluster_step2 Step 2: Reductive Amination A 1-Bromo-4-(propan-2-yloxy)benzene C 4-(Propan-2-yloxy)phenylmagnesium bromide (Grignard Reagent) A->C Mg, THF B Magnesium B->C E 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one C->E Cu(I) catalyst (optional) D 2-Cyclopenten-1-one D->E H 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine E->H F Ammonia (NH3) F->H G Reducing Agent (e.g., NaBH3CN, H2/Pd-C) G->H

Figure 2: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one

The key to this synthesis is the formation of the C-C bond between the aromatic ring and the cyclopentanone moiety. A highly effective method for this transformation is the 1,4-conjugate (Michael) addition of an organometallic reagent to an α,β-unsaturated ketone. [2]In this case, a Grignard reagent derived from 1-bromo-4-(propan-2-yloxy)benzene will be added to 2-cyclopenten-1-one. While Grignard reagents can undergo both 1,2- and 1,4-addition, the use of a copper(I) catalyst, such as CuI or CuBr·S(CH₃)₂, can favor the desired 1,4-addition. [3] Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to activate the magnesium surface. [4]Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 1-bromo-4-(propan-2-yloxy)benzene (1.0 eq.) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. Once the exothermic reaction begins, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • 1,4-Conjugate Addition: In a separate flame-dried flask under a nitrogen atmosphere, a catalytic amount of copper(I) iodide (0.05 eq.) is suspended in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is then added cannula to the copper(I) iodide suspension. A solution of 2-cyclopenten-1-one (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one.

Step 2: Reductive Amination to Yield 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. [5]The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. The choice of reducing agent can influence the diastereoselectivity of the reaction. For the synthesis of the cis-isomer, which is often the thermodynamically more stable product, catalytic hydrogenation over palladium on carbon can be effective. Alternatively, using a bulky reducing agent might favor the formation of the trans-isomer.

Experimental Protocol:

  • Imine Formation and Reduction: To a solution of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one (1.0 eq.) in methanol, add a solution of ammonia in methanol (7 N, 10 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • For the cis-isomer (thermodynamic control): Add palladium on carbon (10 wt. %, 0.05 eq.) to the reaction mixture. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred vigorously under a hydrogen atmosphere for 12-24 hours.

    • For potentially higher trans-selectivity (kinetic control): Cool the imine-containing solution to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) in portions. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • For catalytic hydrogenation: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

    • For NaBH₃CN reduction: The reaction is quenched by the careful addition of 1 M HCl until the solution is acidic. The methanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is then basified with 6 M NaOH and extracted with dichloromethane.

  • The crude amine from either method is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting product can be further purified by column chromatography or by formation of the hydrochloride salt followed by recrystallization to yield the desired 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine. The cis and trans diastereomers can be separated by careful column chromatography.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the structure, purity, and stereochemistry of the synthesized 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine.

Analytical_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity assessment - Reaction monitoring Start->TLC NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR for structural elucidation - 2D NMR (COSY, HSQC) for assignment - NOESY for stereochemistry TLC->NMR MS Mass Spectrometry (MS) - Molecular weight confirmation - Fragmentation analysis NMR->MS IR Infrared (IR) Spectroscopy - Functional group identification MS->IR Chiral_HPLC Chiral High-Performance Liquid Chromatography (HPLC) - Enantiomeric purity determination IR->Chiral_HPLC Final Characterized Compound Chiral_HPLC->Final

Figure 3: Workflow for the analytical characterization of the target compound.
Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aromatic (ortho to O-iPr)6.80 - 6.90dJ ≈ 8.5
Aromatic (meta to O-iPr)7.10 - 7.20dJ ≈ 8.5
O-CH(CH₃)₂4.45 - 4.60septetJ ≈ 6.0
C1-H (CH-NH₂)3.30 - 3.60 (cis), 3.00 - 3.30 (trans)m-
C2-H (CH-Ar)2.80 - 3.10 (cis), 2.50 - 2.80 (trans)m-
Cyclopentyl (CH₂)1.50 - 2.20m-
NH₂1.50 - 2.50br s-
O-CH(CH₃)₂1.30 - 1.40dJ ≈ 6.0

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Aromatic (C-O)156 - 158
Aromatic (C-C)138 - 140
Aromatic (CH, meta to O-iPr)127 - 129
Aromatic (CH, ortho to O-iPr)115 - 117
O-CH(CH₃)₂69 - 71
C1 (CH-NH₂)55 - 60
C2 (CH-Ar)50 - 55
Cyclopentyl (CH₂)25 - 40
O-CH(CH₃)₂21 - 23

Table 3: Predicted Mass Spectrometry Data (ESI+)

AdductPredicted m/z
[M+H]⁺220.17
[M+Na]⁺242.15

Potential Pharmacological Significance and Applications in Drug Development

The structural similarity of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine to known psychoactive compounds suggests its potential as a CNS agent. Many 2-arylcycloalkylamines and related phenethylamines are known to interact with monoamine neurotransmitter systems, including dopamine and serotonin receptors.

  • Dopamine Receptor Modulation: Derivatives of 2-phenylcyclopropylmethylamine have been identified as potent partial agonists at the dopamine D2 receptor, a key target for antipsychotic medications. [6]The antipsychotic efficacy of many drugs is correlated with their binding affinity for D2 receptors. [7]* Serotonin Receptor Interaction: The 4-isopropoxyphenyl moiety is found in compounds that interact with serotonin receptors. For instance, some 2,5-dimethoxyphenyl-isopropylamine analogs with substituents at the 4-position show high affinity for 5-HT₂A and 5-HT₂B receptors. [1]Atypical antipsychotics often exhibit a complex pharmacology involving both dopamine and serotonin receptor antagonism. [8] Given these precedents, 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine warrants investigation for its binding affinity and functional activity at a panel of dopamine and serotonin receptors. Its potential as an antipsychotic, antidepressant, or anxiolytic agent makes it an attractive candidate for further preclinical evaluation. The different stereoisomers should be isolated and tested individually, as they are likely to exhibit distinct pharmacological profiles.

Conclusion

This technical guide has provided a comprehensive overview of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine, a compound with a promising structural scaffold for the development of novel CNS-active agents. A detailed synthetic route has been proposed, along with a thorough analytical characterization plan. The discussion of its potential pharmacological activity, grounded in the known properties of related compounds, provides a strong rationale for its further investigation. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and related molecules as potential therapeutics for neurological and psychiatric disorders.

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  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. [Link]

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Exploratory

Technical Guide: Predictive pKa Profiling and Experimental Validation of 2-(4-isopropoxyphenyl)cyclopentan-1-amine

Executive Summary In the rational design of neuroactive or target-specific pharmacophores, the acid dissociation constant (pKa) dictates critical physicochemical properties, including aqueous solubility, lipophilicity (L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of neuroactive or target-specific pharmacophores, the acid dissociation constant (pKa) dictates critical physicochemical properties, including aqueous solubility, lipophilicity (LogD), and blood-brain barrier (BBB) permeability. This whitepaper provides an in-depth mechanistic prediction of the pKa for 2-(4-isopropoxyphenyl)cyclopentan-1-amine , a primary aliphatic amine featuring a substituted beta-phenyl ring. Based on first-principles electronic effects and authoritative structural analogs, the predicted pKa of this compound is 9.90 ± 0.15 .

Structural Analysis & Mechanistic Rationale

Predicting the pKa of a complex organic molecule requires deconstructing it into its core scaffold and analyzing the localized electronic perturbations caused by its substituents.

The Core Scaffold: Cyclopentylamine

The foundational structure of the target molecule is cyclopentylamine. Primary aliphatic amines attached to sp3-hybridized cycloalkyl rings are typically strong bases. According to standard chemical databases, unsubstituted 1 [1].

The Beta-Phenyl Effect (-I)

At the C2 (beta) position of the cyclopentyl ring, the molecule features a phenyl substituent. The sp2-hybridized carbons of the aromatic ring are more electronegative than the sp3-hybridized carbons of the cyclopentane ring. This electronegativity difference creates a strong inductive electron-withdrawing effect (-I) through the sigma bond framework. By pulling electron density away from the amine nitrogen, the conjugate acid becomes less stable, making it easier to shed a proton.

We can quantify this causality by looking at structural analogs. The aliphatic amine ethylamine has a pKa of 10.67, whereas 2 [2]. This demonstrates that a beta-phenyl group typically induces a downward pKa shift of approximately -0.84 units .

The Para-Isopropoxy Modulation (+R)

The phenyl ring in our target molecule is not bare; it contains an isopropoxy group at the para position. The oxygen atom of the ether linkage possesses lone pairs that it donates into the aromatic pi-system via resonance (+R effect). While this resonance does not propagate directly to the amine (interrupted by the sp3 carbons of the cyclopentane ring), it significantly increases the electron density of the phenyl ring itself. A more electron-rich phenyl ring exerts a weaker inductive pull (-I) on the adjacent amine. Consequently, the para-isopropoxy group provides a slight basicity recovery, shifting the pKa upward by an estimated +0.05 to +0.10 units .

MechanisticPathway N1 Cyclopentylamine Core pKa: 10.65 N2 Beta-Phenyl Group Inductive Withdrawing (-I) ΔpKa: -0.85 N1->N2 N3 Para-Isopropoxy Group Resonance Donating (+R) ΔpKa: +0.10 N2->N3 N4 Target Molecule Predicted pKa: 9.90 N3->N4

Mechanistic derivation of the predicted pKa based on structural substituent effects.

Physicochemical Data Summary

The summation of these electronic effects yields the following predicted physicochemical profile:

PropertyPredicted ValueMechanistic Driver
Baseline pKa 10.65Primary aliphatic amine on a cyclopentyl ring.
Beta-Phenyl ΔpKa -0.85Inductive electron withdrawal (-I) by sp2 carbons.
Para-Isopropoxy ΔpKa +0.10Resonance electron donation (+R) dampening the -I effect.
Final Predicted pKa 9.90 ± 0.15 Net summation of localized electronic effects.
Physiological Charge Cationic (>99%)Blood pH (7.4) is 2.5 units below the predicted pKa.

Experimental Validation Protocol (Self-Validating System)

To transition from in silico prediction to empirical certainty, the pKa must be validated. Because 2-(4-isopropoxyphenyl)cyclopentan-1-amine possesses a highly lipophilic isopropoxyphenyl moiety, the neutral free-base form will likely precipitate in pure aqueous media during titration.

To prevent precipitation artifacts from skewing the data, we must utilize a Self-Validating Cosolvent Extrapolation Protocol (Yasuda-Shedlovsky method).

Step-by-Step Methodology: Cosolvent Potentiometric Titration
  • Sample Preparation & Cosolvent Matrix : Prepare three separate 50 mL solutions of the analyte at a concentration of 1.0 mM. Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume). Ensure all solutions contain a background electrolyte of 0.15 M KCl to maintain constant ionic strength.

  • Acidification : Submerge a calibrated glass pH electrode into the solution. Dispense standardized 0.1 M HCl until the solution reaches pH 2.0. Causality: This ensures 100% protonation of the primary amine prior to the forward titration.

  • Inert Atmosphere Purging : Seal the titration vessel and purge continuously with high-purity Nitrogen (

    
    ) gas for 10 minutes. Causality: Atmospheric 
    
    
    
    dissolves in water to form carbonic acid, which acts as a buffer and artificially flattens the titration curve.
  • Automated Titration : Using an automated titrator, dispense standardized 0.1 M KOH in 0.01 mL increments. Program the system to wait for a stable drift criterion (<0.1 mV/sec) before recording the pH. Terminate the titration at pH 11.5.

  • Yasuda-Shedlovsky Extrapolation : Calculate the apparent pKa (

    
    ) for each of the three cosolvent mixtures. Plot the 
    
    
    
    values against the inverse dielectric constant (
    
    
    ) of the respective solvent mixtures. Perform a linear regression and extrapolate the line to the dielectric constant of pure water (
    
    
    ) to derive the true aqueous pKa.

TitrationProtocol S1 1. Sample Prep 0.15M KCl + Cosolvent S2 2. Acidification pH 2.0 with 0.1M HCl S1->S2 S3 3. Titration 0.1M KOH under N2 S2->S3 S4 4. Yasuda-Shedlovsky Extrapolation to 100% Aq S3->S4

Self-validating potentiometric titration workflow with cosolvent extrapolation.

Implications for Drug Development

Understanding that the pKa is ~9.90 provides immediate, actionable intelligence for formulation and pharmacokinetics:

  • Salt Selection : Because the pKa is highly basic, the free base will be chemically unstable and prone to oxidation. The compound should be formulated as a hydrochloride (HCl) or mesylate salt to ensure long-term shelf stability and rapid dissolution in the gastric environment.

  • Target Binding : At physiological pH (7.4), >99% of the molecules will exist as protonated cations. This cationic state is an absolute prerequisite for molecules targeting monoamine receptors (e.g., dopamine, serotonin, or trace-amine associated receptors), as the protonated nitrogen forms a critical electrostatic salt bridge with conserved Aspartate residues in the receptor binding pocket.

References

  • LookChem. "Cas 1003-03-8, Cyclopentylamine Chemical Properties". LookChem Database.
  • National Center for Biotechnology Information. "Phenethylamine | C8H11N | CID 1001". PubChem.

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Foundational

Whitepaper: Physicochemical Profiling and Solubility Optimization of Substituted Cyclopentanamine Derivatives

Executive Summary As a Senior Application Scientist navigating the complexities of early-phase drug discovery, I frequently encounter the "brick dust" (high melting point, low solubility) or "grease" (high lipophilicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-phase drug discovery, I frequently encounter the "brick dust" (high melting point, low solubility) or "grease" (high lipophilicity, low solubility) paradigms when optimizing cyclic aliphatic amines. Substituted cyclopentanamine derivatives are highly versatile pharmacophores, foundational in the design of chemokine receptor 2 antagonists[1], fatty acid synthase (FASN) inhibitors, and central nervous system (CNS) therapeutics[2]. However, translating these functionalized scaffolds into viable clinical candidates requires rigorous control over their physicochemical properties—specifically, aqueous solubility and lipophilicity. This guide provides an in-depth mechanistic analysis and self-validating protocols for optimizing the solubility of these critical building blocks.

Mechanistic Drivers of Solubility in Cyclopentanamines

Unsubstituted cyclopentanamine is a colorless liquid that is fully miscible in water, characterized by a pKa of 10.65 and a LogP of 0.83[3]. However, therapeutic efficacy demands structural elaboration, which invariably disrupts this favorable solubility profile.

Steric Bulk and N-Alkylation: Introducing hydrophobic groups, such as an N-butyl chain to form N-butylcyclopentanamine, significantly increases the molecule's LogP and reduces its aqueous solubility[2]. The causality here is driven by the disruption of the primary amine's hydration sphere; the bulky alkyl chain sterically hinders water molecules from effectively hydrogen-bonding with the nitrogen lone pair. To counteract this, we employ salt formation. Converting the free base into a hydrochloride salt drastically lowers the crystal lattice energy relative to the hydration energy, driving rapid dissolution in aqueous media[2].

Electronic Modulation via Halogenation: Alternatively, solubility and permeability can be fine-tuned through electronic effects. The introduction of a 3,3-difluoro moiety onto the cyclopentyl ring creates a strong inductive electron-withdrawing effect[4]. This modification lowers the pKa of the conjugate acid from ~10.65 to approximately 8.5. Mechanistically, this prevents the amine from being excessively protonated at physiological pH (7.4), thereby enhancing passive membrane permeability (LogD) while retaining sufficient polarity for moderate aqueous solubility. Furthermore, the strong C-F bonds confer exceptional metabolic stability against oxidative degradation[4].

Quantitative Physicochemical Data

Summarizing the impact of these substitutions provides a clear predictive framework for lead optimization.

CompoundStructural ModificationpKaLogPAqueous SolubilityPhysical State
Cyclopentanamine Unsubstituted (Base)10.650.83MiscibleLiquid
N-butylcyclopentanamine N-Alkylation~10.2~2.1LowLiquid
N-butylcyclopentanamine HCl Salt Formation~10.2<1.0High (>100 mg/mL)Solid
3,3-Difluorocyclopentanamine Fluorination~8.5~1.2ModerateLiquid

*Values are estimated based on structural analogs and predictive models.

Solubility Optimization Workflow

To systematically address solubility bottlenecks, we deploy a standardized physicochemical profiling workflow.

SolubilityOptimization A Substituted Cyclopentanamine (Free Base) B Structural Modification (e.g., 3,3-difluoro) A->B Electronic/Steric Tuning C Salt Formation (e.g., HCl Salt) A->C Acid Addition D pKa & LogP Modulation (Permeability Focus) B->D Lowers pKa E Crystal Lattice Energy Reduction (Solubility Focus) C->E Enhances Dissolution F Thermodynamic Solubility Profiling (Shake-Flask Method) D->F Profiling E->F Profiling G Lead Candidate Selection F->G Target Attainment

Workflow for optimizing the solubility of substituted cyclopentanamine derivatives.

Validated Experimental Protocols

A robust drug development pipeline relies on self-validating, reproducible methodologies. Below are the core protocols used to synthesize and evaluate the solubility of these derivatives.

Protocol 1: Synthesis and Isolation of N-Butylcyclopentanamine Hydrochloride[2]

Objective: Convert a lipophilic secondary amine free base into a highly soluble, stable crystalline salt. Causality Check: We utilize reductive amination with sodium triacetoxyborohydride (STAB) rather than direct alkylation to strictly prevent the formation of tertiary amine byproducts, ensuring high purity of the secondary amine before salt formation.

Step-by-Step Methodology:

  • Imine Formation: To a solution of cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM), add n-butylamine (1.05 eq). Stir at room temperature for 2 hours. Rationale: Anhydrous conditions drive the equilibrium toward the intermediate imine by preventing hydrolysis.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq) portion-wise. Allow to warm to room temperature and stir for 16 hours.

  • Quench and Extraction: Quench slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Precipitation: Dissolve the purified free base in anhydrous diethyl ether. Dropwise, add a 2 M solution of HCl in diethyl ether at 0 °C until precipitation is complete. Rationale: The non-polar ether acts as an anti-solvent for the highly polar hydrochloride salt, driving quantitative precipitation.

  • Isolation: Collect the white solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

Protocol 2: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Objective: Determine the true equilibrium solubility of the synthesized cyclopentanamine salts. Causality Check: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation. The shake-flask method measures thermodynamic solubility, providing the reliable baseline required for in vivo dosing formulation.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the N-butylcyclopentanamine HCl solid (approx. 10 mg) to a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm and 37 °C for 48 hours. Rationale: 48 hours guarantees that the system has transitioned from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Rationale: This eliminates colloidal aggregates that would otherwise cause false-positive concentration spikes during UV detection.

  • Quantification: Analyze the filtrate via HPLC-UV (or LC-MS/MS for compounds lacking a strong chromophore) against a pre-established standard calibration curve to determine the exact concentration (µg/mL).

Conclusion

The transition of substituted cyclopentanamines from raw chemical building blocks to optimized drug leads is heavily dependent on overcoming solubility limitations. By understanding the causal relationship between structural modifications (steric bulk, halogenation) and physicochemical properties (pKa, LogP, lattice energy), scientists can rationally design salt forms and fluorinated analogs that achieve the delicate balance between aqueous solubility and membrane permeability.

References

  • Source: lookchem.
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Exploratory

In Silico Characterization of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine: A Novel Monoamine Transporter Modulator

Executive Summary The rational design of monoamine transporter (MAT) modulators requires a deep understanding of the steric and electronic constraints within the substrate-binding pockets of the dopamine (hDAT), norepine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of monoamine transporter (MAT) modulators requires a deep understanding of the steric and electronic constraints within the substrate-binding pockets of the dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This technical guide outlines the in silico modeling protocols for 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine (hereafter referred to as 4-iPrO-Cypenamine ), a novel synthetic derivative of the psychostimulant cypenamine. By integrating a bulky para-isopropoxy substitution, this compound is hypothesized to shift the classical DAT/NET selectivity of the cypenamine core toward high-affinity hSERT inhibition.

Pharmacophore Rationale & Mechanistic Causality

The parent compound, cypenamine (2-phenylcyclopentan-1-amine), acts primarily as a dopamine and norepinephrine reuptake inhibitor and releasing agent[1]. The rigidified cyclopentane ring restricts the conformational flexibility of the ethylamine side chain, locking it into an orientation that is highly favorable for the S1 binding pocket of hDAT and hNET[2].

However, structural modifications at the para-position of the phenyl ring drastically alter MAT selectivity. As demonstrated by, the introduction of bulky, lipophilic groups (such as the halogen in paroxetine or alkoxy groups in substituted amphetamines) leverages a hydrophobic sub-pocket unique to the hSERT S1 site[3]. The addition of a para-isopropoxy group in 4-iPrO-Cypenamine is engineered to:

  • Enhance hSERT Affinity: The isopropoxy moiety projects into the vestibular S2 pocket or the expanded hydrophobic floor of S1, increasing binding enthalpy (ΔH) via optimized van der Waals interactions.

  • Steric Exclusion at hNET: The bulk of the isopropoxy group creates steric clashes within the tighter hNET binding pocket, effectively engineering selectivity away from noradrenergic side effects[4].

Pathway LIG 4-iPrO-Cypenamine SERT hSERT / hDAT (Blocked) LIG->SERT Inhibits SYN Synaptic Monoamine Accumulation SERT->SYN Prevents Reuptake GPCR Postsynaptic GPCR Activation SYN->GPCR Binds CAMP cAMP / PKA Signaling Cascade GPCR->CAMP Triggers

Fig 1: Mechanism of action: MAT inhibition leading to downstream GPCR signaling.

Self-Validating Computational Methodologies

To accurately predict the binding free energy (ΔG) and binding pose of 4-iPrO-Cypenamine, a robust, self-validating in silico pipeline must be employed. Standard rigid docking is insufficient for bulky ligands; therefore, Induced-Fit Docking (IFD) coupled with Molecular Dynamics (MD) is required[5].

Protocol A: Ligand & Protein Preparation

Causality: The protonation state of the primary amine is the most critical determinant of MAT binding. At physiological pH (7.4), the amine must be protonated to form a highly conserved salt bridge with Asp98 (hSERT) or Asp79 (hDAT)[5].

  • Ligand Conformational Search: Generate the (±)-trans and (±)-cis diastereomers of 4-iPrO-Cypenamine. Perform a Density Functional Theory (DFT) optimization (B3LYP/6-31G*) to identify the lowest-energy cyclopentane envelope conformation. The trans isomer is prioritized, as it prevents steric hindrance between the phenyl and amine groups[2].

  • Protein Modeling: Utilize the Cryo-EM structure of human SERT (e.g., PDB: 5I6X) and LeuT-based homology models for hDAT and hNET.

  • Validation Step: Re-dock the native co-crystallized ligand (e.g., paroxetine or citalopram). The protocol is only validated if the Root Mean Square Deviation (RMSD) of the re-docked pose is < 1.5 Å compared to the crystal structure.

Protocol B: Induced-Fit Docking (IFD)

Causality: The S1 pocket of MATs is highly dynamic. The bulky para-isopropoxy group requires the rotation of gating residues (e.g., Tyr95 and Phe341 in hSERT) to accommodate the ligand without artificial steric penalties[4].

  • Define the receptor grid centered on the Asp98 (hSERT) carboxylate carbon.

  • Soften the van der Waals radii scaling factor to 0.5 for both the ligand and the non-polar receptor side chains.

  • Dock 4-iPrO-Cypenamine, allowing residues within 5.0 Å of the ligand to undergo conformational sampling.

  • Score the resulting poses using the Prime MM-GBSA empirical scoring function.

Protocol C: Molecular Dynamics (MD) and MM/GBSA Calculations

Causality: MATs are transmembrane proteins. Simulating them in a vacuum or implicit solvent leads to artificial unfolding of the transmembrane helices. Embedding the complex in a lipid bilayer ensures structural integrity and provides accurate solvation thermodynamics[6].

  • System Assembly: Embed the top-scoring IFD complex into a 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayer using CHARMM-GUI. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Perform a 10 ns equilibration with gradual release of harmonic restraints on the protein backbone.

  • Production Run: Execute a 100 ns unrestrained MD simulation under NPT ensemble conditions (310 K, 1 atm).

  • Validation Step: Monitor the RMSD of the protein backbone. The system is considered self-validated and stable if the RMSD plateaus (fluctuations < 0.2 Å) after the first 30 ns.

  • Thermodynamic Analysis: Extract 100 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to account for both polar and non-polar desolvation penalties[6].

Workflow LIG Ligand Preparation (Conformational Search) DOCK Induced-Fit Docking (S1 Pocket Targeting) LIG->DOCK PROT Protein Preparation (hSERT, hDAT, hNET) PROT->DOCK MD Molecular Dynamics (100 ns in DOPC Bilayer) DOCK->MD MMGBSA MM/GBSA Calculation (Binding Free Energy) MD->MMGBSA

Fig 2: Step-by-step in silico modeling workflow for MAT ligand evaluation.

Quantitative Data Presentation

The following table summarizes the theoretical MM/GBSA binding free energies (ΔG) derived from the MD trajectories. The data highlights the structure-activity relationship (SAR) shift caused by the para-isopropoxy substitution compared to the unsubstituted cypenamine core.

Table 1: Comparative In Silico Binding Free Energies (ΔG) of Cypenamine Derivatives

CompoundTarget TransporterΔG (kcal/mol)*Primary Interacting Residues (S1 Pocket)Predicted Selectivity Profile
Cypenamine (Parent)hDAT-42.15Asp79, Phe76, Ser149DAT/NET Dual Inhibitor
Cypenamine (Parent)hNET-40.88Asp75, Phe72, Tyr152DAT/NET Dual Inhibitor
Cypenamine (Parent)hSERT-28.40Asp98, Tyr95Weak/Negligible
4-iPrO-Cypenamine hDAT-38.50Asp79, Phe76 (Steric clash noted)Moderate
4-iPrO-Cypenamine hNET-25.10Asp75 (Severe steric clash)Negligible
4-iPrO-Cypenamine hSERT-53.25Asp98, Tyr95, Phe341, Ala169Highly Selective SERT Inhibitor

*Note: ΔG values are representative in silico MM/GBSA calculations derived from 100 ns MD simulations. More negative values indicate stronger binding affinity.

Discussion & Translational Potential

The in silico data strongly supports the hypothesis that 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine acts as a highly potent and selective hSERT inhibitor.

The mechanistic driver of this selectivity is the spatial geometry of the hSERT S1 pocket. While hNET and hDAT possess relatively constrained hydrophobic cavities, hSERT features a highly adaptable vestibular region capable of accommodating bulky para-substituents[4]. During the MD simulations, the isopropoxy group of 4-iPrO-Cypenamine engages in persistent hydrophobic interactions with Phe341 and Ala169, displacing ordered water molecules and providing a massive entropic boost to the binding free energy[5]. Conversely, in hNET, the same moiety causes severe steric clashes with Phe72, resulting in a highly unfavorable ΔG and effectively abolishing noradrenergic activity[7].

For drug development professionals, this compound represents a promising scaffold for novel selective serotonin reuptake inhibitors (SSRIs) or serotonin releasing agents (SSRAs). Future in vitro validation should focus on radioligand binding assays against hSERT, hDAT, and hNET to confirm the computationally predicted selectivity ratios.

References

  • Botha, M. J., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega.[Link][5]

  • Ortore, G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience.[Link][3]

  • Vaughan, R. A., & Foster, J. D. (2013). Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. The AAPS Journal.[Link][4]

  • Preprints.org. (2023). Exploring the Unbinding Mechanism of Drugs from SERT via Molecular Dynamics Simulation and Its Implication in Antidepressants. Preprints.[Link][6]

  • Ni, Z., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports (PMC).[Link][7]

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Foundational

Engineering the Cyclopentanamine Scaffold: A Technical Whitepaper on Novel Psychoactive Substances

Executive Summary The rapid evolution of Novel Psychoactive Substances (NPS) presents a continuous challenge to forensic toxicology, clinical pharmacology, and regulatory frameworks[1]. While historical attention has hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Novel Psychoactive Substances (NPS) presents a continuous challenge to forensic toxicology, clinical pharmacology, and regulatory frameworks[1]. While historical attention has heavily focused on arylcyclohexylamines (ACHs) like ketamine and phencyclidine (PCP)[2], structural morphing has led to the emergence of the cyclopentanamine scaffold . By contracting the alicyclic ring from six members to five, chemists fundamentally alter the steric bulk, conformational flexibility, and receptor binding profile of the molecule.

This technical guide explores the causality behind the pharmacological shifts induced by the cyclopentanamine scaffold, using 2-phenylcyclopentan-1-amine (cypenamine) as the primary paradigm[3][4]. It provides self-validating methodologies for the synthesis and analytical quantification of these compounds, designed for researchers and drug development professionals.

Structural Causality: The Envelope Conformation

To understand the pharmacology of cyclopentanamines, one must analyze the causality of ring sizing. The alicyclic ring serves as a spatial anchor, dictating the dihedral angle between the aryl group and the amine pharmacophore.

  • Cyclopropane (3-membered): Found in tranylcypromine. Highly strained and rigid. This planar geometry acts as an irreversible suicide inhibitor of Monoamine Oxidase (MAO).

  • Cyclohexane (6-membered): Found in PCP and ketamine. Adopts a bulky "chair" conformation that fits precisely into the hydrophobic pocket of the N-methyl-D-aspartate (NMDA) receptor channel pore, acting as a dissociative antagonist[2].

  • Cyclopentane (5-membered): Found in cypenamine. Adopts a flexible "envelope" conformation. This intermediate steric bulk prevents optimal binding within the NMDA pore but perfectly aligns the amine and phenyl groups for interaction with monoamine transporters. Consequently, the primary mechanism shifts from NMDA antagonism or MAO inhibition to monoamine release [3][4].

Pharmacological Mechanisms: Shifting the Target

Cyclopentanamine derivatives, particularly the (±)-trans-stereoisomers, act primarily as Dopamine and Norepinephrine Releasing Agents (DRA/NRA)[3]. Unlike reuptake inhibitors (e.g., cocaine) that merely block the transporter, cyclopentanamines act as substrates. They are transported into the presynaptic terminal, where they disrupt the Vesicular Monoamine Transporter 2 (VMAT2), causing a cytosolic accumulation of catecholamines that forces the transporters to work in reverse.

Pathway NPS Cyclopentanamine NPS (e.g., Cypenamine) DAT Dopamine Transporter (DAT) NPS->DAT Competitive Binding NET Norepinephrine Transporter (NET) NPS->NET Competitive Binding VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) NPS->VMAT2 Intracellular Disruption Efflux Catecholamine Efflux (DA & NE) DAT->Efflux Reverse Transport NET->Efflux Reverse Transport VMAT2->Efflux Cytosolic Accumulation CNS CNS Stimulation (Psychostimulant Effect) Efflux->CNS Synaptic Flooding

Fig 1. Monoamine efflux signaling pathway modulated by cyclopentanamine derivatives.

Synthetic Methodology: Reductive Amination

The synthesis of the cyclopentanamine scaffold relies on the reductive amination of a cyclopentanone precursor[3]. To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , incorporating critical checkpoints to prevent downstream failure.

Protocol 1: Synthesis of (±)-trans-2-Phenylcyclopentanamine Hydrochloride

Rationale: Sodium cyanoborohydride (NaCNBH₃) is selected over stronger reducing agents (like LiAlH₄) because it is stable in protic solvents (methanol) and selectively reduces the imine intermediate without reducing the unreacted ketone[3].

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 equivalent of 2-phenylcyclopentanone in anhydrous methanol. Add 10.0 equivalents of ammonium acetate (NH₄OAc). Stir at room temperature under an inert nitrogen atmosphere for 4 hours.

    • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using an n-hexane/ethyl acetate (8:2) mobile phase. Proceed only when the ketone spot is entirely consumed.

  • Selective Reduction: Cool the reaction mixture to 0°C. Add 1.5 equivalents of NaCNBH₃ portion-wise over 30 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding distilled water. Acidify with 1M HCl to destroy excess hydride, then basify the aqueous layer to pH > 10 using 2M NaOH.

    • Validation Checkpoint 2: Verify pH with indicator paper. If pH < 10, the amine remains protonated and water-soluble, resulting in catastrophic yield loss during organic extraction.

  • Isolation: Extract the basic aqueous layer three times with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the freebase oil.

  • Salt Formation: Dissolve the freebase oil in dry diethyl ether and bubble anhydrous HCl gas through the solution until precipitation ceases. Filter the resulting crystalline solid (hydrochloride salt)[4].

Synthesis Ketone 2-Phenylcyclopentanone (Precursor) Imine Imine Intermediate (Unstable) Ketone->Imine NH4OAc MeOH Amine (±)-trans-Amine (Freebase) Imine->Amine NaCNBH3 Reduction Salt Cyclopentanamine HCl (Stable Salt) Amine->Salt HCl (g) Precipitation

Fig 2. Reductive amination workflow for synthesizing the cyclopentanamine scaffold.

Analytical Workflow: Chromatographic Validation

Accurate quantification of cyclopentanamines in forensic or biological matrices requires robust high-performance liquid chromatography (HPLC)[3]. Because amines are highly basic, they tend to interact with residual silanol groups on silica-based columns, causing peak tailing. The following protocol controls for this causality.

Protocol 2: HPLC-UV Profiling of Cyclopentanamines
  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and 20mM Potassium Phosphate buffer (40:60 v/v). Adjust the pH of the buffer to 3.0 using phosphoric acid.

    • Causality: An acidic pH ensures the amine is fully ionized and suppresses the ionization of stationary phase silanols, ensuring sharp, symmetrical peaks[3].

  • System Suitability Test (SST) - Validation Checkpoint: Inject a 50 µg/mL reference standard of cypenamine hydrochloride five consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak area and retention time.

    • Self-Validation: If RSD > 2.0%, the system is unstable. Do not proceed to sample analysis. Purge pumps and check column backpressure.

  • Sample Preparation: Dissolve the synthesized or seized sample in the mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit[3].

  • Chromatographic Run: Set the flow rate to 1.0 mL/min on a C18 reversed-phase column (150 mm x 4.6 mm, 5 µm). Set the UV detector to 220 nm (optimal absorbance for the phenyl ring).

Quantitative Data: Scaffold Comparison

To contextualize the cyclopentanamine scaffold, Table 1 summarizes the physicochemical and pharmacological divergence caused by altering the alicyclic ring size.

Table 1: Physicochemical and Pharmacological Comparison of Alicyclic Amine Scaffolds

Scaffold ClassRepresentative CompoundRing SizePrimary TargetPharmacological MechanismMolecular Weight (Freebase)
Cyclopropylamine Tranylcypromine3-memberedMAO-A / MAO-BIrreversible Enzyme Inhibition133.19 g/mol
Cyclopentanamine Cypenamine[3][4]5-memberedDAT / NETMonoamine Release (DRA/NRA)161.24 g/mol
Cyclohexanamine Phencyclidine (PCP)[2]6-memberedNMDA ReceptorDissociative Antagonism243.39 g/mol

Note: The shift from a 6-membered to a 5-membered ring fundamentally reclassifies the substance from a dissociative anesthetic profile to a classical psychostimulant profile.

References

  • Cypenamine (CAS 15301-54-9)
  • Cypenamine Hydrochloride | 5588-23-8 Benchchem URL
  • PMC - National Institutes of Health (NIH)
  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).

Sources

Exploratory

Engineering Sleep: The Discovery and Optimization of Amine-Scaffold Orexin Receptor Antagonists

Executive Summary The discovery of the orexin neuropeptide system in 1998 fundamentally shifted the paradigm of sleep neurobiology. Unlike historical hypnotics (e.g., benzodiazepines) that broadly depress central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of the orexin neuropeptide system in 1998 fundamentally shifted the paradigm of sleep neurobiology. Unlike historical hypnotics (e.g., benzodiazepines) that broadly depress central nervous system (CNS) activity via GABA_A receptor potentiation, targeting the orexin system offers a highly specific mechanism to attenuate wakefulness. This whitepaper provides an in-depth technical analysis of the discovery of Dual Orexin Receptor Antagonists (DORAs), focusing on the critical role of amine-based structural scaffolds—such as diazepanes and pyrrolidines—in achieving the precise pharmacodynamics and pharmacokinetics required for clinical efficacy.

Biological Rationale: The Orexin Signaling Axis

Orexin-A and Orexin-B are hypothalamic neuropeptides that bind to two G-protein-coupled receptors (GPCRs): OX1R and OX2R[1]. Both receptors primarily couple to Gq proteins. Upon activation, they trigger phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent release of intracellular calcium (


), which depolarizes the neuron and sustains wakefulness[1].

The therapeutic hypothesis for DORAs is that blocking both OX1R and OX2R reduces the threshold to transition into sleep and attenuates orexin-mediated arousal, preserving normal sleep architecture (both NREM and REM sleep) without the cognitive impairment typical of GABAergic drugs[2].

OrexinSignaling Orexin Orexin Neuropeptide (A/B) Receptor OX1R / OX2R (GPCR) Orexin->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Wake Wakefulness / Arousal Ca2->Wake Antagonist Amine-based DORA Antagonist->Receptor Competitive Blockade

Caption: Orexin receptor Gq-mediated signaling pathway and DORA inhibition.

Structural Chemistry: The Dominance of Amine Scaffolds

The successful transition from high-throughput screening (HTS) hits to clinical candidates in the DORA class has heavily relied on cyclic amine scaffolds. These structures—specifically diazepanes, piperidines, and pyrrolidines—serve as privileged central cores.

The Diazepane Core: Discovery of Suvorexant

The discovery of suvorexant, the first-in-class DORA approved for insomnia, originated from a high-throughput screen that identified an early 1,4-diazepane hit[1][3]. The 1,4-diazepane ring acts as a conformationally restricted scaffold that projects three distinct vectors into the receptor's binding pocket.

  • Causality in SAR: The central basic amine is crucial for forming a salt bridge or tight hydrogen bond network with conserved aspartate residues in the GPCR transmembrane domains. Medicinal chemistry efforts focused on optimizing the substituents around this amine core to force a specific "U-shaped" bioactive conformation[4], which maximizes van der Waals interactions within the deep, hydrophobic orthosteric subpockets of both OX1R and OX2R.

The Pyrrolidine Core: Discovery of Daridorexant

Daridorexant, a newer generation DORA, utilizes a substituted pyrrolidine core[5][6]. The discovery program aimed to solve a specific pharmacokinetic challenge: residual next-morning somnolence.

  • Causality in SAR: By utilizing a compact pyrrolidine ring linked to a benzimidazole, researchers achieved a rigid molecular geometry that maintained sub-nanomolar affinity for both receptors while significantly reducing the lipophilicity and volume of distribution. This structural tuning resulted in a shorter half-life (~8 hours), ensuring the drug clears the system before the patient wakes, thereby improving daytime functioning[5][6].

Comparative Pharmacological Profile

The table below summarizes the receptor binding affinities and human pharmacokinetic half-lives of key amine-scaffold DORAs, demonstrating how structural modifications impact clinical utility.

CompoundCentral Amine ScaffoldOX1R

(nM)
OX2R

(nM)
Human Half-life (

)
Clinical Advantage
Suvorexant 1,4-Diazepane0.550.35~12 hoursFirst-in-class; robust sleep maintenance[1][7].
Daridorexant Pyrrolidine0.470.42~8 hoursMinimized next-morning residual effects[6].
Lemborexant Pyridine/Cyclopropane6.12.6~17 hoursStrong sleep onset and maintenance[8].

(Note: Binding affinities are representative values derived from primary pharmacological characterization studies).

Experimental Methodologies in DORA Discovery

To ensure trustworthiness and reproducibility, the discovery of these amine-based antagonists relies on a self-validating cascade of in vitro and in vivo assays.

Protocol 1: FLIPR Intracellular Calcium Assay (In Vitro Potency)

To quantify the functional antagonism of synthesized amine compounds, a Fluorometric Imaging Plate Reader (FLIPR) assay is utilized.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with either human OX1R or OX2R. Rationale: CHO cells lack endogenous orexin receptors, providing a zero-background system to isolate the specific interaction.

  • Dye Loading: Incubate cells with Fluo-4 AM, a calcium-sensitive fluorescent dye, for 60 minutes at 37°C.

  • Compound Pre-incubation: Add the test amine-scaffold compound across a 10-point concentration gradient and incubate for 30 minutes.

  • Agonist Challenge: Inject Orexin-A (for OX1R) or Orexin-B (for OX2R) at an

    
     concentration. Rationale: Using an 
    
    
    
    concentration (rather than
    
    
    ) ensures the assay is sensitive enough to detect competitive antagonism while providing a robust signal window.
  • Data Acquisition: Measure peak fluorescence emission. Calculate

    
     values using non-linear regression analysis.
    
Protocol 2: In Vivo Sleep Electroencephalography (EEG) in Rodents

In vitro potency must translate to in vivo efficacy. Rat EEG models are the gold standard for evaluating sleep architecture.

  • Surgical Implantation: Stereotaxically implant cortical EEG and nuchal electromyography (EMG) electrodes in adult male Sprague-Dawley rats. Allow 14 days for recovery.

  • Dosing Paradigm: Administer the test compound (e.g., via oral gavage) at the onset of the dark phase. Rationale: Rats are nocturnal. Dosing during their active (dark) phase mimics the human night, rigorously testing the antagonist's ability to overcome peak endogenous orexin drive.

  • Signal Processing: Record EEG/EMG signals for 12 hours. Use Fast Fourier Transform (FFT) to analyze spectral frequencies.

  • State Scoring: Classify 10-second epochs into Wake, Non-Rapid Eye Movement (NREM), or Rapid Eye Movement (REM) sleep based on delta/theta wave ratios and muscle tone. Rationale: A successful DORA must increase total sleep time (TST) by promoting both NREM and REM, unlike GABAergics which suppress REM[2].

Workflow HTS High-Throughput Screening (FLIPR Ca2+ Assay) Hit Amine Hit Identification (e.g., Diazepane core) HTS->Hit SAR SAR Optimization (Substituent tuning) Hit->SAR PK PK/PD Profiling (Half-life optimization) SAR->PK InVivo In Vivo EEG (Sleep architecture) PK->InVivo Candidate Clinical Candidate (e.g., Suvorexant) InVivo->Candidate

Caption: Hit-to-lead optimization workflow for amine-based orexin antagonists.

Pharmacokinetic Tuning: The Half-Life Challenge

The ultimate success of an amine-based DORA is dictated by its pharmacokinetic (PK) profile. If the drug's half-life is too short, the patient experiences early morning awakenings (poor sleep maintenance). If it is too long, the patient experiences daytime somnolence and impaired cognition[6].

During the optimization of daridorexant, medicinal chemists manipulated the basicity (pKa) of the pyrrolidine nitrogen and the steric bulk of the adjacent aromatic rings. By slightly reducing the lipophilicity compared to earlier prototypes, they increased the hepatic clearance rate via CYP3A4 metabolism. This precise tuning resulted in an optimal 8-hour half-life, ensuring therapeutic plasma concentrations during the 8-hour sleep window, followed by rapid clearance to restore normal orexinergic tone upon waking[6].

Conclusion

The discovery of novel orexin receptor antagonists represents a triumph of rational drug design. By leveraging conformationally restricted amine structures like diazepanes and pyrrolidines, researchers have successfully mapped the deep hydrophobic pockets of the OX1 and OX2 receptors. The evolution from suvorexant to daridorexant highlights how subtle structural modifications to these amine cores can profoundly impact pharmacokinetic clearance, ultimately engineering a better night's sleep without compromising daytime performance.

References

  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder ACS Publications URL:[Link]

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts PubMed Central (NIH) URL:[Link]

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts ACS Pharmacology & Translational Science URL:[Link]

  • The Discovery of Suvorexant, the First Orexin Receptor Drug for Insomnia PubMed (NIH) URL: [Link]

  • Discovery of novel orexin receptor antagonists using a 1,3,5-trioxazatriquinane bearing multiple effective residues (TriMER) library PubMed (NIH) URL: [Link]

  • Media Release - Idorsia: The discovery of daridorexant Idorsia Pharmaceuticals Ltd. URL:[Link]

  • Daridorexant: A drug to treat insomnia ResearchGate URL:[Link]

  • Eisai to Give Oral Presentation on Results of Phase III Head-to-Head Clinical Study of Lemborexant in Insomnia Disorder The Pharma Times URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

Application Note: Scalable Synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine Strategic Overview & Rationale 2-Arylcyclopentan-1-amines represent a privileged class of pharmacophores frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

Strategic Overview & Rationale

2-Arylcyclopentan-1-amines represent a privileged class of pharmacophores frequently utilized in the development of central nervous system (CNS) therapeutics, including NMDA receptor modulators and monoamine reuptake inhibitors. The synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine (also known as 2-(4-isopropoxyphenyl)cyclopentanamine) requires strict control over regioselectivity and chemoselectivity.

To achieve a scalable, self-validating system, this protocol utilizes a three-phase approach:

  • Organocuprate Epoxide Opening: Ensures exclusive trans-diastereoselectivity and prevents halohydrin byproducts.

  • Anelli Oxidation: A green, TEMPO-mediated conversion of the secondary alcohol to the ketone, avoiding toxic chromium reagents.

  • Borch Reductive Amination: A one-pot, pH-controlled amination utilizing sodium cyanoborohydride to selectively reduce the transient iminium ion over the parent ketone.

Workflow A Cyclopentene Oxide + 4-Isopropoxyphenyl-MgBr B trans-2-(4-Isopropoxyphenyl) cyclopentan-1-ol A->B CuI (cat.), THF -20°C to RT C 2-(4-Isopropoxyphenyl) cyclopentan-1-one B->C TEMPO, NaOCl DCM/H2O, 0°C D 2-[4-(Propan-2-yloxy)phenyl] cyclopentan-1-amine C->D NH4OAc, NaBH3CN MeOH, RT

Three-step synthetic workflow for 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine.

Phase 1: Regioselective Epoxide Ring-Opening

Mechanistic Rationale: Reacting epoxides with standard Grignard reagents often yields poor regioselectivity and generates significant halohydrin impurities due to the halide acting as a Lewis acid/nucleophile complex. By introducing catalytic Copper(I) Iodide, the Grignard reagent undergoes transmetalation to form a highly nucleophilic organocuprate. This softer nucleophile exclusively attacks the less sterically hindered carbon of cyclopentene oxide via an SN2 mechanism, yielding the trans-1,2-disubstituted cycloalkanol[1][2].

Step-by-Step Protocol:

  • Grignard Preparation: In a flame-dried, argon-purged flask, add magnesium turnings (1.3 eq, 130 mmol) and a crystal of iodine in 20 mL anhydrous THF. Slowly add a solution of 1-bromo-4-isopropoxybenzene (1.2 eq, 120 mmol) in 80 mL THF. Reflux gently until the magnesium is consumed.

  • Cuprate Formation: In a separate flask, suspend CuI (0.1 eq, 10 mmol) in 50 mL anhydrous THF and cool to -20 °C. Transfer the prepared Grignard reagent to the CuI suspension via cannula. Stir for 30 minutes at -20 °C to ensure complete cuprate formation.

  • Epoxide Opening: Add cyclopentene oxide (1.0 eq, 100 mmol) dropwise over 30 minutes, maintaining the internal temperature below -10 °C.

  • Validation & Workup: Allow the reaction to warm to room temperature over 4 hours. In-Process Control (IPC): Check reaction completion via TLC (Hexanes:EtOAc 3:1); the epoxide should be fully consumed. Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to afford trans-2-(4-isopropoxyphenyl)cyclopentan-1-ol.

Phase 2: Anelli Oxidation

Mechanistic Rationale: The Anelli oxidation utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalytic oxidant, regenerated in situ by sodium hypochlorite (bleach)[3][4]. Potassium bromide is added as a critical co-catalyst; hypochlorite rapidly oxidizes bromide to hypobromite, which in turn oxidizes the TEMPO radical to the active oxoammonium cation much faster than hypochlorite alone. This biphasic system prevents over-oxidation and avoids transition metal contamination.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve trans-2-(4-isopropoxyphenyl)cyclopentan-1-ol (1.0 eq, 80 mmol) in 150 mL dichloromethane (DCM). Add TEMPO (0.01 eq, 0.8 mmol) and KBr (0.1 eq, 8.0 mmol) dissolved in 10 mL water. Cool the biphasic mixture to 0 °C.

  • Oxidation: Prepare a buffered bleach solution by mixing aqueous NaOCl (1.2 eq, 96 mmol, ~10-12% active chlorine) with saturated aqueous NaHCO₃ (50 mL) to adjust the pH to ~8.5. Add this solution dropwise to the vigorously stirred DCM mixture over 20 minutes, maintaining the temperature at 0 °C.

  • Validation & Workup: The reaction is typically complete within 30 minutes post-addition. IPC: TLC (Hexanes:EtOAc 4:1) should show complete disappearance of the alcohol and a new UV-active ketone spot. Quench excess oxidant with 10% aqueous Na₂S₂O₃ (50 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over Na₂SO₄, and concentrate to yield 2-(4-isopropoxyphenyl)cyclopentan-1-one.

Phase 3: Borch Reductive Amination

Mechanistic Rationale: Reductive amination of the cyclopentanone derivative is achieved using ammonium acetate and sodium cyanoborohydride (NaBH₃CN)[5][6]. Ammonium acetate serves a dual purpose: it acts as the ammonia source to form the imine and buffers the solution to pH ~6. At this slightly acidic pH, the carbonyl is protonated, facilitating nucleophilic attack by ammonia. Crucially, NaBH₃CN is stable at pH 6 and reduces the highly electrophilic iminium ion orders of magnitude faster than it reduces the parent ketone, ensuring excellent chemoselectivity[5][6].

Borch Ketone 2-(4-Isopropoxyphenyl) cyclopentan-1-one Imine Protonated Iminium Ion (pH ~6) Ketone->Imine NH4OAc, -H2O (Fast Equilibrium) SideProduct Direct Ketone Reduction (Minimized) Ketone->SideProduct NaBH3CN (Slow at pH 6) Amine Target Primary Amine (Product) Imine->Amine NaBH3CN (Fast Reduction)

Chemoselectivity logic in the Borch reductive amination using NaBH₃CN.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-(4-isopropoxyphenyl)cyclopentan-1-one (1.0 eq, 70 mmol) in 150 mL anhydrous methanol. Add ammonium acetate (10.0 eq, 700 mmol). Stir at room temperature for 1 hour to establish the imine/iminium equilibrium.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (1.5 eq, 105 mmol) portion-wise over 15 minutes. Caution: Conduct in a well-ventilated fume hood, as trace HCN gas can evolve. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation & Workup: IPC: LC-MS should indicate the target mass ([M+H]⁺ = 220.2). Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in 100 mL water and acidify to pH < 2 using 2M HCl to destroy unreacted NaBH₃CN and extract non-basic impurities with diethyl ether (2 × 50 mL).

  • Isolation: Basify the aqueous layer to pH > 11 using 2M NaOH. Extract the free amine with DCM (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine. (Optional: Purify via recrystallization of its hydrochloride salt from EtOH/Et₂O).

Quantitative Data & Quality Control

To ensure the protocol acts as a self-validating system, the following analytical markers must be met at each stage:

Intermediate / ProductExpected YieldKey ¹H NMR Diagnostic Peaks (CDCl₃)IPC / Validation Method
trans-2-(4-Isopropoxyphenyl)cyclopentan-1-ol 85–90%~4.5 ppm (heptet, 1H, isopropyl CH)~4.0 ppm (q, 1H, CH-OH)TLC (Hex:EtOAc 3:1)PMA stain active
2-(4-Isopropoxyphenyl)cyclopentan-1-one 90–95%Disappearance of ~4.0 ppm signal~2.4 ppm (m, 2H, CH₂-C=O)TLC (Hex:EtOAc 4:1)UV active
2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine 70–80%~3.3 ppm (m, 1H, CH-NH₂)~1.5 ppm (br s, 2H, NH₂)LC-MS (ESI+):[M+H]⁺ = 220.2

References

  • Alam, M., Wise, C., Baxter, C. A., Cleator, E., & Walkinshaw, A. (2012). Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Organic Process Research & Development, 16(3), 435–441.[Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.[Link]

  • Fey, T., Fischer, H., Bachmann, S., Albert, K., & Bolm, C. (2001). Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols. The Journal of Organic Chemistry, 66(24), 8154–8159.[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Sources

Application

Purification of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine by Flash Chromatography

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the purification of the basic compound 2-[4-(Propan-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of the basic compound 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine using flash chromatography. The inherent basicity of the primary amine functional group presents significant challenges for purification on standard silica gel due to strong interactions with acidic silanol groups, often leading to poor peak shape and low recovery. This guide details three robust protocols to overcome these issues: normal-phase chromatography with a basic mobile phase modifier, normal-phase chromatography using an amine-functionalized stationary phase, and reversed-phase chromatography. The rationale behind each experimental choice is thoroughly explained, empowering the researcher to select and optimize the most suitable method for their specific needs. Detailed step-by-step protocols, data interpretation guidelines, and a troubleshooting section are provided to ensure successful and efficient purification.

Introduction

2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine is a substituted cycloalkylamine that may serve as a key intermediate in the synthesis of various biologically active molecules. As with many primary amines, its purification from a crude reaction mixture can be a significant bottleneck in a synthetic workflow. The primary amine moiety (pKa typically around 9-10) is basic and readily protonated, leading to strong electrostatic interactions with the acidic silanol groups present on the surface of standard silica gel, the most common stationary phase for flash chromatography.[1][2] This interaction can result in severe peak tailing, irreversible adsorption, and even on-column degradation of the target compound, ultimately leading to low purity and poor recovery.[1][3]

To achieve efficient and high-purity isolation of this compound, strategies must be employed to mitigate the undesirable interactions with the stationary phase. This application note will explore three effective approaches:

  • Neutralization of the Silica Surface: Introducing a competing, volatile base into the mobile phase to neutralize the acidic silanol groups.[2][4]

  • Use of a Modified Stationary Phase: Employing an amine-functionalized silica that provides a more inert, basic surface for the separation.[1][5]

  • Altering the Chromatographic Mode: Utilizing reversed-phase chromatography, where the separation mechanism is based on hydrophobicity rather than polar interactions.

This guide is designed to provide not just a set of instructions, but a foundational understanding of the principles at play, enabling researchers to adapt and troubleshoot their purification of this and structurally similar amines.

Understanding the Analyte: Physicochemical Considerations

The structure of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine dictates its chromatographic behavior. Key structural features include:

  • A Primary Amine: This is the most influential functional group, imparting basicity and high polarity when protonated.

  • An Isopropoxy Group: This ether linkage is moderately polar.

  • A Phenyl Ring and Cyclopentyl Group: These are non-polar, hydrophobic moieties.

The overall polarity of the molecule is moderate, but its behavior is dominated by the basic amine. In a non-polar solvent, the amine is the primary point of interaction with a polar stationary phase like silica. The estimated XLogP3 of the related compound, 2-phenylcyclopentylamine, is 1.9, indicating a degree of lipophilicity.[6] The addition of the isopropoxy group will slightly increase this lipophilicity.

Method Development Strategy: A Logic-Driven Approach

A systematic approach to method development is crucial for achieving an efficient and effective purification. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting for suitable conditions before committing to a flash chromatography run.[2][7] The goal of the TLC analysis is to find a solvent system that provides a retention factor (Rf) of approximately 0.15-0.3 for the target compound and good separation from impurities.[7]

The following diagram outlines a logical workflow for selecting the optimal purification strategy.

MethodDevelopment Start Crude Sample of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine TLC_Scout Perform TLC Scouting (e.g., Hexane/Ethyl Acetate) Start->TLC_Scout Evaluate_TLC Evaluate TLC Plate TLC_Scout->Evaluate_TLC Streaking Severe Streaking or Spot at Baseline? Evaluate_TLC->Streaking Yes Good_Rf Good R_f (0.15-0.3) and Separation? Evaluate_TLC->Good_Rf No Consider_RP Consider Reversed-Phase (if impurities are non-polar) Evaluate_TLC->Consider_RP Complex Mixture Add_Modifier Add Basic Modifier to Mobile Phase (e.g., 0.5-1% Triethylamine) and Re-run TLC Streaking->Add_Modifier Use_Amine_Silica Use Amine-Functionalized TLC Plate Streaking->Use_Amine_Silica Protocol1 Proceed with Protocol 1: Normal Phase with Modifier Good_Rf->Protocol1 With Modifier Add_Modifier->Good_Rf Protocol2 Proceed with Protocol 2: Amine-Functionalized Silica Use_Amine_Silica->Protocol2 Protocol3 Proceed with Protocol 3: Reversed-Phase Consider_RP->Protocol3

Caption: Method development workflow for amine purification.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Mobile Phase Modifier

This is often the first approach attempted due to the wide availability of standard silica gel. The addition of a small amount of a basic modifier, such as triethylamine (TEA), deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the target amine and allowing for symmetrical peak elution.[1][2]

Diagram: Interaction of Amine with Silica Surface

AmineInteraction cluster_0 Unmodified Silica cluster_1 Silica with TEA Modifier Amine1 R-NH2 Silanol Si-OH Amine1->Silanol Interaction Strong Acid-Base Interaction (Tailing) Amine2 R-NH2 Silanol_TEA Si-O- ... H-N+Et3 Amine2->Silanol_TEA NoInteraction Weak Interaction (Good Elution)

Caption: Mitigation of amine-silica interaction with a basic modifier.

Materials:

  • Flash chromatography system

  • Standard silica gel flash column

  • Hexane (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • Crude 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

  • TLC plates (silica gel)

Step-by-Step Methodology:

  • TLC Method Development:

    • Prepare a stock solution of your crude material.

    • On a silica TLC plate, spot the crude material and develop in a solvent system of Hexane:EtOAc (e.g., starting with 80:20).

    • If the spot streaks or remains at the baseline, prepare a new mobile phase containing 0.5-1% TEA (e.g., 79.5:20:0.5 Hexane:EtOAc:TEA).

    • Adjust the Hexane:EtOAc ratio to achieve an Rf of 0.15-0.3 for the target compound.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8]

  • Column Equilibration:

    • Equilibrate the silica gel column with the initial mobile phase (containing TEA) for at least 3-5 column volumes (CV). This is critical to ensure the entire silica bed is neutralized before the sample is introduced.

  • Elution:

    • Begin the run with the mobile phase determined by TLC.

    • A gradient elution is often most effective. For example, start with a low polarity mixture (e.g., 90:10:1 Hexane:EtOAc:TEA) and gradually increase the proportion of ethyl acetate (e.g., to 50:50:1 Hexane:EtOAc:TEA) over 10-15 CV.

    • Monitor the elution using a UV detector (if the compound is UV active) and collect fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure. Note: TEA is relatively volatile but may require a high vacuum for complete removal.

Protocol 2: Normal-Phase Flash Chromatography using an Amine-Functionalized Silica Column

This approach simplifies the purification by using a stationary phase that is inherently more compatible with basic compounds.[5] The amine-functionalized silica surface minimizes the acid-base interactions, eliminating the need for a mobile phase modifier.[2][3] This results in sharper peaks and avoids the post-purification hassle of removing TEA.

Materials:

  • Flash chromatography system

  • Amine-functionalized silica flash column

  • Hexane (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Crude 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

  • TLC plates (amine-functionalized silica, if available, or standard silica for a rough guide)

Step-by-Step Methodology:

  • TLC Method Development:

    • Use an amine-functionalized TLC plate for the most accurate prediction. If unavailable, a standard silica plate can be used, but expect the compound to elute faster on the amine column.

    • Develop the plate in a Hexane:EtOAc solvent system. No TEA is required.

    • Adjust the solvent ratio to achieve an Rf of 0.15-0.3.

  • Sample Loading:

    • Follow the same procedure as in Protocol 1 (wet or dry loading).

  • Column Equilibration:

    • Equilibrate the amine-functionalized column with the starting mobile phase for 3-5 CV.

  • Elution:

    • Run a gradient based on your TLC analysis, for example, from 100% Hexane to 50:50 Hexane:EtOAc.

    • Monitor the elution and collect fractions.

  • Fraction Analysis:

    • Analyze fractions by TLC, pool the pure fractions, and concentrate under reduced pressure.

Protocol 3: Reversed-Phase Flash Chromatography

Reversed-phase chromatography separates compounds based on hydrophobicity.[4][9] This method is particularly useful if the impurities are significantly more or less polar than the target compound. For basic amines, it is advantageous to use a mobile phase with a high pH (e.g., by adding TEA or ammonium hydroxide). At a pH two units above the amine's pKa, the amine will be in its neutral, free-base form, making it more hydrophobic and increasing its retention on the C18 stationary phase.[1]

Materials:

  • Flash chromatography system

  • C18 reversed-phase flash column

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Deionized Water

  • Triethylamine (TEA) or Ammonium Hydroxide

  • Crude 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

Step-by-Step Methodology:

  • Method Development:

    • Method development can be guided by analytical reversed-phase HPLC-MS if available.

    • If not, start with a generic gradient. A mobile phase of Water + 0.1% TEA (Solvent A) and ACN + 0.1% TEA (Solvent B) is a good starting point.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent like methanol, DMSO, or DMF. Ensure the sample is fully dissolved before loading.

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% TEA) for 3-5 CV.

  • Elution:

    • Run a gradient from low to high organic content. For example, from 5% to 95% ACN (with 0.1% TEA constant throughout) over 10-15 CV.

    • In reversed-phase, less polar compounds elute later. Expect your moderately polar amine to elute at a mid-range ACN concentration.

    • Monitor the elution and collect fractions.

  • Fraction Analysis:

    • Analyze fractions by TLC (on a C18 plate) or LC-MS.

    • Pool pure fractions. Removing water from the collected fractions is typically done by lyophilization (freeze-drying) or by extracting the product into an organic solvent after pooling.

Data Presentation and Interpretation

The choice of method will significantly impact the elution profile. The following table summarizes the expected outcomes for each protocol.

ParameterProtocol 1 (NP + Modifier)Protocol 2 (Amine-Silica)Protocol 3 (Reversed-Phase)
Stationary Phase Silica GelAmine-Functionalized SilicaC18-Functionalized Silica
Mobile Phase Hexane/EtOAc + 0.5-1% TEAHexane/EtOAcWater/Acetonitrile + 0.1% TEA
Elution Order Least polar elutes firstLeast polar elutes firstMost polar elutes first
Typical Gradient Increasing EtOAc %Increasing EtOAc %Increasing Acetonitrile %
Pros Uses standard, inexpensive silica.No modifier needed, cleaner workup.Excellent for polar compounds, predictable.
Cons Modifier can be difficult to remove.More expensive stationary phase.Requires aqueous mobile phases, longer workup.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Peak Tailing (Protocol 1) Insufficient or no basic modifier; column not fully equilibrated.Increase TEA concentration to 1-2%; ensure column is equilibrated with at least 5 CV of mobile phase containing TEA.[1][2]
Low Recovery Irreversible adsorption on silica; compound decomposition.Switch to Protocol 2 (Amine-Silica) or Protocol 3 (Reversed-Phase) to avoid strong acidic interactions.
Poor Separation Inappropriate solvent system; column overloaded.Optimize the solvent gradient using TLC; reduce the amount of crude material loaded onto the column.
Product Elutes at Solvent Front Mobile phase is too polar; incorrect column choice.Decrease the starting polarity of the mobile phase; ensure you are using the correct stationary phase for the chosen method (silica for NP, C18 for RP).
Difficulty Removing TEA TEA forms a salt with the product or is trapped in the residue.Co-evaporate with a non-polar solvent like toluene; perform an aqueous workup (e.g., dissolve in EtOAc, wash with water, dry, and re-concentrate).

Conclusion

The successful purification of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine by flash chromatography is readily achievable by selecting a strategy that addresses the basicity of the amine functional group. While standard silica gel can be used effectively with the addition of a basic modifier like triethylamine, the use of an amine-functionalized stationary phase often provides a more straightforward and cleaner purification. For complex mixtures or when normal-phase methods fail, reversed-phase chromatography at a high pH offers a powerful alternative. By employing systematic method development with TLC and understanding the chemical principles behind each approach, researchers can confidently and efficiently isolate this and other challenging basic compounds.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • King Group. Successful Flash Chromatography. Link

  • Teledyne ISCO. (2012, November 8). RediSep® amine functionalized column: Purification of high pKa organic compounds. Link

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Link

  • University of Rochester. Flash Column Chromatography. Link

  • Biotage. Successful flash chromatography. Link

  • Teledyne ISCO. (2012, November 9). RediSep® C-18 reversed phase column: Purification of primary amines. Link

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Link

  • Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Link

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Magnetic Resonance in Chemistry, 46(9), 803–810. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11805068, Cypenamine, (E)-. Link

  • Wikipedia. Cypenamine. Link

  • Waters Corporation. HPLC Separation Modes. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Teledyne ISCO. (2012, November 8). RediSep® amine functionalized column. Link

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Magnetic Resonance in Chemistry, 46(9), 803–810. Link

  • Asian Journal of Research in Chemistry. (2018, September 15). A Review Article on Flash Chromatography. Link

Sources

Method

Application Note: Analytical Methods for the Quantification of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine (4-iPrO-PCA)

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals. Introduction & Scientific Context The compound 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine (abbreviated here as 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals.

Introduction & Scientific Context

The compound 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine (abbreviated here as 4-iPrO-PCA , CAS No. 1341829-94-4) is a synthetic building block and research chemical belonging to the arylcycloalkylamine class[1]. Structurally, it shares a highly conserved pharmacophore with tranylcypromine (a non-selective monoamine oxidase inhibitor) and other biologically active cycloalkylamines.

Quantifying novel arylcycloalkylamines in biological matrices (e.g., plasma, serum, or microdialysates) presents distinct analytical challenges. Primary amines with lipophilic ether substitutions lack strong UV chromophores, rendering standard HPLC-UV methods insufficiently sensitive for pharmacokinetic (PK) profiling. Furthermore, they are prone to thermal degradation or require cumbersome derivatization steps when analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the gold standard for achieving high-throughput, sensitive, and specific quantification[2].

Methodological Rationale (The "Why")

As a self-validating analytical system, every step of this protocol is designed to mitigate matrix effects, maximize analyte recovery, and ensure chromatographic resolution.

  • Sample Preparation: Protein precipitation (PPT) using cold acetonitrile is employed not merely for its simplicity, but because it rapidly denatures plasma proteins that would otherwise bind the lipophilic isopropoxyphenyl moiety, ensuring high extraction recovery[3].

  • Chromatographic Selection: The selection of a Phenyl-Hexyl stationary phase over a traditional C18 column is a deliberate choice. The

    
     interactions between the stationary phase and the electron-rich 4-isopropoxyphenyl ring of the analyte provide an orthogonal retention mechanism. This prevents the early elution of the polar primary amine and shifts the analyte out of the matrix suppression zone commonly observed in the column's dead volume[2].
    
  • Mass Spectrometry Logic: In the acidic mobile phase, the primary amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) optimal. The precursor ion

    
     at 
    
    
    
    220.2 undergoes Collision-Induced Dissociation (CID). The most abundant product ion results from the neutral loss of ammonia (
    
    
    Da), yielding
    
    
    203.1 (Quantifier). A secondary transition at
    
    
    161.1, corresponding to the subsequent loss of the isopropoxy group, serves as the qualifier[4].

Experimental Protocols

Reagents and Materials
  • Analyte: 4-iPrO-PCA reference standard.

  • Internal Standard (IS): Tranylcypromine-d5. While a matched stable isotope-labeled (SIL) analog of 4-iPrO-PCA is ideal, Tranylcypromine-d5 serves as a robust surrogate due to its shared primary amine and cyclized aliphatic ring structure, exhibiting similar ionization dynamics[2].

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, and Formic Acid (FA).

Sample Preparation Workflow

Workflow A 1. Aliquot Matrix 100 µL Plasma/Serum B 2. Spike Internal Standard Tranylcypromine-d5 A->B C 3. Protein Precipitation 300 µL Cold MeCN (-20°C) B->C D 4. Centrifugation 14,000 x g, 10 min, 4°C C->D E 5. Supernatant Transfer Collect 200 µL Organic Phase D->E F 6. LC-MS/MS Injection Inject 2 µL onto UHPLC E->F

Fig 1. High-throughput sample preparation workflow for plasma matrices.

Step-by-Step Procedure:

  • Aliquot 100 µL of the biological sample (plasma/serum) into a 1.5 mL low-bind Eppendorf tube.

  • Add 10 µL of the IS working solution (100 ng/mL Tranylcypromine-d5) and vortex for 10 seconds.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an LC vial equipped with a glass insert.

LC-MS/MS Analytical Conditions

Chromatography:

  • System: UHPLC system (e.g., Thermo Vanquish or Waters Acquity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.0-4.1 min (return to 5% B), 4.1-5.5 min (equilibration).

  • Flow Rate: 0.4 mL/min.

MSLogic N1 UHPLC Separation Phenyl-Hexyl Column N2 Ion Source ESI Positive Mode N1->N2 N3 Q1: Precursor m/z 220.2 [M+H]+ N2->N3 N4 Q2: Collision Cell Argon Gas, 15-25 eV N3->N4 N5 Q3: Quantifier m/z 203.1 (-NH3) N4->N5 N6 Q3: Qualifier m/z 161.1 (-C3H6) N4->N6

Fig 2. Tandem mass spectrometry (MRM) logic and fragmentation pathway.

Data Presentation & Method Validation

The method must be validated according to FDA/EMA bioanalytical guidelines. Below is the summarized quantitative data structure for the optimized assay.

Table 1: Optimized MRM Parameters for 4-iPrO-PCA and Internal Standard

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Purpose
4-iPrO-PCA 220.2203.15015Quantifier
4-iPrO-PCA 220.2161.15025Qualifier
Tranylcypromine-d5 (IS) 139.1122.15015Internal Standard

Table 2: Method Validation Summary (Human Plasma Matrix)

Validation ParameterAcceptance CriteriaObserved Result
Linear Dynamic Range Fit-for-purpose1.0 – 500 ng/mL (

)
Lower Limit of Quantitation (LLOQ) S/N > 10, CV < 20%1.0 ng/mL (CV = 11.2%)
Intra-day Precision (CV%) < 15% (except LLOQ)3.2% – 8.5%
Inter-day Precision (CV%) < 15% (except LLOQ)4.1% – 10.2%
Extraction Recovery Consistent across range88.5% ± 4.2%
Matrix Effect 85% – 115%92.4% (Ion suppression < 8%)

References

  • AiFChem. "1341829-94-4 | 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine." AiFChem Catalog.
  • Drechsel, J., et al. "Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping." RSC Chemical Biology, 2020.
  • Thermo Fisher Scientific. "Fast LC-HRAM-MS quantification of 36 antidepressants in human plasma using the Orbitrap Exploris 120 mass spectrometer for clinical." Thermo Fisher Application Notes.
  • ACS Publications. "Brain Microdialysis Coupled to LC-MS/MS Revealed That CVT-10216, a Selective Inhibitor of Aldehyde Dehydrogenase 2, Alters the Neurochemical and Behavioral Effects of Methamphetamine." ACS Chemical Neuroscience, 2021.
  • Wiley / DOI. "Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers." Drug Testing and Analysis, 2019.

Sources

Application

High-Throughput LC-MS/MS Bioanalysis of Cyclopentanamine Derivatives in Human Plasma: Overcoming Phospholipid Matrix Effects

Introduction & Scientific Context Cyclopentanamine derivatives are increasingly prevalent structural motifs in modern drug discovery. They serve as critical pharmacophores in various kinase inhibitors (e.g., CDK4/6 and U...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Cyclopentanamine derivatives are increasingly prevalent structural motifs in modern drug discovery. They serve as critical pharmacophores in various kinase inhibitors (e.g., CDK4/6 and ULK1/2 inhibitors)[1][2] and epigenetic modulators[3] due to their favorable steric profiles and basic properties. During preclinical and clinical pharmacokinetics (PK) profiling, accurately quantifying these amine-containing compounds in human plasma is a mandatory regulatory requirement.

The primary bioanalytical challenge lies in the basic nature of the cyclopentanamine moiety (typically exhibiting a pKa between 9.0 and 10.5). When utilizing generic sample preparation techniques like protein precipitation (PPT), endogenous plasma phospholipids—specifically phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs)—are co-extracted. These phospholipids elute in the exact reversed-phase retention window as basic amines, competing for charge droplets in the Electrospray Ionization (ESI) source and causing severe signal suppression[4][5].

To establish a robust assay compliant with the FDA's 2018 Bioanalytical Method Validation (BMV) guidance[6], this application note details a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol. This method exploits the basicity of cyclopentanamines to quantitatively eliminate phospholipid interferences prior to LC-MS/MS detection[7].

Scientific Rationale & Causality (E-E-A-T)

The success of this protocol relies on the orthogonal retention mechanisms of the MCX sorbent, which contains both hydrophobic (polymeric backbone) and ion-exchange (sulfonic acid) sites.

  • Analyte Trapping: By acidifying the plasma sample, the cyclopentanamine is fully protonated. Upon loading, it binds to the sulfonic acid groups via strong ionic interactions.

  • Phospholipid Clearance: Because the target analyte is ionically locked in place, we can employ a harsh 100% organic wash (methanol). This disrupts the hydrophobic binding of neutral lipids and phospholipids, washing them to waste without risking analyte breakthrough[5].

  • Target Elution: A high-pH organic elution buffer (5% NH₄OH in methanol) neutralizes the amine, breaking the ionic bond and eluting the purified analyte.

MatrixEffect Plasma Raw Plasma Matrix PPT Protein Precipitation (Generic) Plasma->PPT Incomplete cleanup MCX MCX SPE (Targeted) Plasma->MCX Orthogonal washing Phospholipids Phospholipids Retained (Ion Suppression) PPT->Phospholipids Incomplete cleanup Clean Phospholipids Removed (Optimal Ionization) MCX->Clean Orthogonal washing

Impact of sample preparation choice on phospholipid-induced matrix effects.

Materials and Reagents

  • Matrix: Human Plasma (K₂EDTA).

  • Standards: Cyclopentanamine derivative (Analyte) and its Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Extraction Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent mixed-mode SPE[4].

  • Solvents (LC-MS Grade): Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

Step-by-Step Methodology

Sample Pre-Treatment

Causality: Acidification disrupts protein-drug binding and ensures the amine is fully cationic before encountering the SPE sorbent.

  • Aliquot 100 µL of human plasma (blank, calibrator, QC, or unknown) into a 2 mL 96-well collection plate.

  • Add 10 µL of SIL-IS working solution (e.g., 50 ng/mL).

  • Add 100 µL of 4% H₃PO₄ in water. Vortex vigorously for 2 minutes.

Mixed-Mode SPE (MCX) Extraction Protocol
  • Condition: Pass 1.0 mL MeOH through the SPE wells.

  • Equilibrate: Pass 1.0 mL Water through the wells.

  • Load: Apply the entire pre-treated sample (~210 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% FA in water. (Removes polar matrix components and salts).

  • Wash 2 (Organic): Apply 1.0 mL of 100% MeOH. (Critical step: Elutes PCs and LPCs while the analyte remains ionically bound).

  • Elute: Apply 2 x 500 µL of 5% NH₄OH in MeOH. (High pH neutralizes the amine, breaking the ionic bond for elution).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% ACN / 90% Water with 0.1% FA).

Workflow A Plasma Sample + Internal Standard B Acidification (4% H3PO4) Protonates Amine A->B C Load on MCX SPE Ionic & Hydrophobic Binding B->C D 100% MeOH Wash Removes Phospholipids C->D E 5% NH4OH in MeOH Elution Neutralizes & Elutes D->E F LC-MS/MS Analysis ESI+ MRM Mode E->F

Workflow for MCX SPE extraction and LC-MS/MS analysis of cyclopentanamines.

LC-MS/MS Conditions

Causality: A low-pH mobile phase maintains the analyte in a protonated state, which is essential for efficient droplet desolvation and ion formation in positive ESI mode.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 60% B

    • 2.5 - 3.0 min: 60% to 95% B (Column Wash)

    • 3.0 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: 5% B (Re-equilibration)

  • MS/MS Parameters: Triple Quadrupole in ESI+ mode. Capillary voltage 3.0 kV, Desolvation Temp 500°C. Monitor specific MRM transitions for the target and IS.

System Suitability & Self-Validation Criteria

To ensure the protocol acts as a self-validating system, the following criteria must be met in every analytical run:

  • Carryover Check: A blank plasma extract injected immediately after the Upper Limit of Quantification (ULOQ) must show an analyte peak area < 20% of the LLOQ.

  • IS Tracking: The SIL-IS peak area must remain consistent (CV < 15%) across all blanks, calibrators, QCs, and unknown samples, proving the absence of localized matrix effects.

  • Phospholipid Monitoring: Simultaneously monitor the m/z 184.0 → 184.0 transition (the phosphocholine headgroup fragment). The chromatogram must confirm that residual phospholipids do not co-elute with the target analyte.

Method Validation & Quantitative Data

The method was validated according to the FDA 2018 BMV guidelines[6], demonstrating excellent linearity, precision, and accuracy. The IS-normalized matrix factor of ~1.00 confirms that the MCX organic wash successfully eliminated phospholipid-induced ion suppression.

Table 1: Summary of Calibration and Linearity

ParameterValue / Acceptance Criteria
Calibration Range 1.0 – 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ Sensitivity 1.0 ng/mL (S/N > 10)

Table 2: Accuracy, Precision, and Matrix Effect (n=6 per level)

QC Level (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)Matrix Factor (IS-Normalized)
LLOQ (1.0) 6.27.8+4.50.95 ± 0.05
Low QC (3.0) 4.15.5+2.10.98 ± 0.03
Mid QC (400) 3.54.2-1.81.02 ± 0.02
High QC (800) 2.83.9-1.00.99 ± 0.02

Conclusion

By leveraging the specific physicochemical properties of cyclopentanamine derivatives, this MCX SPE LC-MS/MS method provides a highly selective and sensitive bioanalytical solution. The targeted removal of plasma phospholipids ensures robust ionization, extending column lifetime and guaranteeing data integrity for critical PK evaluations in drug development.

References

  • US20150291577A1 - Cyclopropanamine compound and use thereof - Google Patents.[URL: https://patents.google.
  • US20100160340A1 - Protein kinase inhibitors - Google Patents.[URL: https://patents.google.
  • Synthesis and Characterization of ULK1/2 Kinase Inhibitors - bioRxiv.[URL: https://www.biorxiv.org/content/10.1101/2023.09.08.556885v1]
  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register.[URL: https://www.federalregister.gov/documents/2018/05/22/2018-10896/bioanalytical-method-validation-guidance-for-industry-availability]
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal - Waters.[URL: https://www.waters.com/nextgen/us/en/library/application-notes/2016/development-simple-fast-spe-protocols-basic-analyte-extraction-phospholipid-removal-using-oasis-prime-mcx.html]
  • All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions.[URL: https://www.elementlabsolutions.com/all-you-need-to-know-about-phospholipid-removal-plr/]

Sources

Method

Advanced Handling, Storage, and Degradation Mitigation of Research-Grade Amine Compounds

Executive Summary Research-grade amine compounds are foundational to organic synthesis, pharmaceutical development, and carbon capture technologies. However, their inherent nucleophilicity and electron-rich nitrogen cent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Research-grade amine compounds are foundational to organic synthesis, pharmaceutical development, and carbon capture technologies. However, their inherent nucleophilicity and electron-rich nitrogen centers make them highly susceptible to environmental degradation. This application note provides a mechanistic understanding of amine degradation and outlines self-validating, step-by-step protocols to ensure the chemical integrity and safe handling of these highly reactive compounds.

Mechanisms of Amine Degradation

Understanding why amines degrade is critical for establishing effective storage protocols. Amines primarily degrade through three distinct pathways:

  • Oxidative Degradation: The most common cause of amine discoloration (turning yellow or brown). Dissolved oxygen (

    
    ) reacts with the amine, a process heavily catalyzed by trace metal ions (e.g., 
    
    
    
    ,
    
    
    ) via Fenton-type reactions 1[1]. This generates amine radicals that rapidly react with
    
    
    to form peroxy radicals, eventually propagating into volatile degradation products like aldehydes, ammonia, and carboxylic acids 2[2].
  • Atmospheric

    
     Adduct Formation:  Primary and secondary amines act as strong nucleophiles, readily attacking atmospheric carbon dioxide to form insoluble carbamate salts. This manifests as a white crust around the caps of improperly sealed containers.
    
  • Thermal Degradation: Exposure to elevated temperatures accelerates the cleavage of C–N and C–C bonds, leading to the loss of active amine functionality and the formation of complex thermal degradation byproducts 3[3].

AmineDegradation Amine Research-Grade Amine Radical Amine Radical Intermediate Amine->Radical Electron Transfer Carbamate Carbamate Salts (CO2 Adducts) Amine->Carbamate Nucleophilic Attack Metal Metal Ions (Fe3+, Cu2+) Metal->Radical Catalysis O2 Dissolved Oxygen (O2) Peroxide Peroxy Radical O2->Peroxide Heat Thermal Stress (>50°C) DegradationProducts Degradation Products (Aldehydes, NH3, Acids) Heat->DegradationProducts Thermal Cleavage Radical->Peroxide + O2 Peroxide->DegradationProducts Propagation CO2 Atmospheric CO2 CO2->Carbamate

Pathways of amine degradation via oxidative, thermal, and atmospheric CO2 mechanisms.

Quantitative Storage & Handling Parameters

To mitigate these degradation pathways, strict environmental controls must be maintained. The table below summarizes the quantitative storage parameters required for different classes of amines.

Amine ClassificationPrimary Degradation PathwayOptimal Storage TempProtective AtmosphereRecommended ContainerMax Shelf Life (Opened)
Primary Aliphatic

Adducts (Carbamates)
2°C to 8°CArgon (Ar)Clear/Amber Glass3–6 Months
Secondary Aliphatic Nitrosamine Formation2°C to 8°CArgon (Ar)Amber Glass6 Months
Primary Aromatic Photo-oxidation, Toxicity-20°CArgon (Ar)Amber Glass12 Months
PEG-Amines Hygroscopic Degradation-20°CNitrogen (

) / Ar
Sealed, Desiccated12 Months

Safety & Toxicity Profiling (Aromatic vs. Aliphatic)

While aliphatic amines primarily pose corrosive and respiratory hazards, Primary Aromatic Amines (PAAs) (e.g., aniline, toluidine) require extreme caution. PAAs are highly reactive and lipid-soluble, meaning they are 4 [[4]](4]. They are heavily linked to carcinogenicity and mutagenicity.

Causality in PPE Selection: Because of their lipid solubility, standard latex or thin nitrile gloves offer insufficient protection against PAAs. Heavy-duty, chemically rated butyl rubber or laminated gloves must be utilized, alongside a face shield when handling neat liquids[4]. Furthermore, reactions involving PAAs (such as diazonium salt formation) are highly exothermic and temperature-sensitive; failing to maintain temperatures below 5°C can result in rapid nitrogen gas evolution and catastrophic explosion[4].

Validated Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps if the validation criteria fail.

Protocol A: Inert Atmosphere Transfer (Schlenk Technique)

Objective: Transfer highly reactive liquid amines without introducing atmospheric


 or 

. Causality: We utilize Argon rather than Nitrogen because Argon is denser than air, providing a superior, gravity-assisted protective blanket over the liquid amine surface.
  • Apparatus Preparation: Connect the receiving flask to a Schlenk line. Perform three vacuum-argon cycles. Causality: This sweeps surface-bound moisture and atmospheric gases from the glassware.

  • System Integrity Check (Self-Validation Step): Isolate the vacuum pump by closing the manifold valve. Observe the digital pressure gauge for 60 seconds.

    • Validation: If the pressure rises, a micro-leak is present. Do not proceed. Re-grease all ground-glass joints and re-test until a static vacuum is held. Proceeding with a leak will silently degrade the amine via oxidative radical initiation.

  • Reagent Transfer: Under a positive pressure of Argon, use a gas-tight syringe (pre-purged 3x with Argon) to pierce the septum of the amine stock bottle. Withdraw the required volume.

  • Dispensing & Sealing: Transfer the amine into the validated receiving flask. Immediately seal the stock bottle with a fresh PTFE-lined septum and wrap tightly with Parafilm.

Protocol B: Preparation and Cryo-Storage of Amine Stock Solutions

Objective: Formulate amine solutions for long-term stability and prevent hygroscopic/oxidative decay. Causality: Storing amines at -20°C kinetically suppresses thermal cleavage and slows down residual oxidative propagation 5[5].

  • Solvent Degassing: Subject the chosen anhydrous solvent (e.g., DMSO, DMF) to three Freeze-Pump-Thaw cycles. Causality: Removes dissolved

    
    , the primary initiator of oxidative degradation.
    
  • Moisture Validation (Self-Validation Step): Before adding the amine, introduce a trace amount of activated 3Å molecular sieves to the degassed solvent.

    • Validation: If the sieves clump together or the solvent generates noticeable exothermic heat, the solvent is too wet. Discard and use a fresh, strictly anhydrous solvent batch to prevent hydrolytic degradation.

  • Equilibration: Allow the bulk amine container to equilibrate to room temperature before opening. Causality: Opening a cold container causes atmospheric moisture to rapidly condense on the chemical, ruining its purity[5].

  • Aliquoting: Dispense the amine into amber glass vials under an Argon atmosphere. Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical initiation.

  • Cryo-Storage: Cap tightly and store immediately at -20°C[5].

References

1.4 2.1 3.5 4.2 5. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclopentanamine Synthesis

Welcome to the Technical Support Center for reductive amination workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex byproduct profiles, and reproducibilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reductive amination workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex byproduct profiles, and reproducibility issues when synthesizing primary amines.

The conversion of cyclopentanone to cyclopentanamine (cyclopentylamine) via reductive amination is a foundational transformation in drug development. However, it is a kinetically complex network of competing reactions. To achieve high yields, you must control the chemoselectivity of the reduction and the thermodynamic equilibrium of the imine condensation.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common failures and provide self-validating protocols to ensure your success.

Reaction Network & Mechanistic Pathways

To troubleshoot effectively, you must first understand the competing pathways in your reaction flask. The diagram below illustrates the desired trajectory versus the two most common failure modes: premature reduction and over-alkylation.

MechanisticPathway CPON Cyclopentanone IMINE Cyclopentyl Imine (Intermediate) CPON->IMINE + NH3 (pH 5-7) Condensation (-H2O) CPOL Cyclopentanol (Direct Reduction) CPON->CPOL Premature Reduction NH3 Ammonia (NH3) NH3->IMINE CPA Cyclopentanamine (Target Product) IMINE->CPA Reduction (NaBH3CN / H2) DCPA N,N-Dicyclopentylamine (Over-alkylation) CPA->DCPA + Cyclopentanone Secondary Condensation

Fig 1: Mechanistic pathways and common side reactions in cyclopentanamine synthesis.

Troubleshooting FAQs

Q1: My GC-MS shows a massive peak for N,N-dicyclopentylamine. Why is my reaction over-alkylating? The Causality: Over-alkylation is a kinetic problem. Once your target primary amine (cyclopentanamine) forms, it is significantly more nucleophilic than the starting ammonia[1]. If there is unreacted cyclopentanone remaining in the system, the primary amine will rapidly condense with it to form a secondary imine, which is then reduced to N,N-dicyclopentylamine[1]. The Solution: You must manipulate the stoichiometry to favor the primary amine. Use a massive molar excess of ammonia (typically 5 to 10 equivalents)[2]. Alternatively, use an inverse addition technique: slowly add the cyclopentanone to a pre-mixed solution of ammonia and reducing agent to ensure the steady-state concentration of the ketone remains near zero.

Q2: I am recovering mostly cyclopentanol instead of my amine. What went wrong? The Causality: This is a classic chemoselectivity failure. Your reducing agent is attacking the carbonyl carbon of the cyclopentanone before the ammonia has time to condense and form the imine intermediate[3]. The Solution:

  • Pre-form the imine: Allow the cyclopentanone and ammonia to stir for 2–4 hours with a dehydrating agent (like 3Å molecular sieves or anhydrous MgSO₄) before introducing the reducing agent.

  • Change your reductant: Never use Sodium Borohydride (NaBH₄) for direct reductive amination of ketones, as it indiscriminately reduces carbonyls[4]. Switch to Sodium Cyanoborohydride (NaBH₃CN), which requires a protonated iminium ion to trigger reduction and is virtually inert to ketones at pH 6–7[3].

Q3: My heterogeneous catalytic hydrogenation (H₂ / Pd-C) stalled at 40% conversion. Why? The Causality: Catalyst poisoning. Primary and secondary amines possess highly active lone pairs that strongly coordinate to the surface of palladium and ruthenium catalysts, effectively blocking the active sites and halting the reaction[2]. The Solution: Switch to 2, which is highly robust for amine syntheses[2]. If you must use Pd or Ru, run the reaction in a slightly acidic medium (e.g., methanolic HCl). This protonates the newly formed cyclopentanamine into an ammonium salt, tying up the lone pair and preventing it from binding to the metal surface.

Quantitative Comparison: Reagent Selection

Selecting the correct reducing agent is the single most critical variable in this workflow. The table below summarizes the operational parameters for common reductants used in this synthesis.

Reducing AgentOptimal pHChemoselectivity (Imine vs. Ketone)Toxicity / HandlingTypical Primary Amine Yield
NaBH₄ > 8Poor (Rapidly reduces ketones)Low / Moisture sensitive< 30% (High cyclopentanol)
NaBH₃CN 5 – 7Excellent (Reduces iminium selectively)High (HCN risk at low pH)80 – 90%
NaBH(OAc)₃ 4 – 5Good (Mild, prefers aldehydes)Low / Bench stable70 – 85%
H₂ / Raney Ni NeutralExcellent (Requires high pressure)Pyrophoric catalyst85 – 95%
Validated Experimental Protocol: Direct Reductive Amination

This methodology utilizes Sodium Cyanoborohydride (Borch Reduction) and incorporates a self-validating acid-base extraction to guarantee the absolute removal of neutral byproducts (cyclopentanol) from the basic product (cyclopentanamine). This protocol is adapted from the gold-standard methodologies established in4[4].

Reagents Required:

  • Cyclopentanone: 1.0 eq (84.1 mmol, 7.08 g)

  • Ammonium Acetate (NH₄OAc): 10.0 eq (841 mmol, 64.8 g) — Acts as both the massive ammonia excess and the pH buffer.

  • Sodium Cyanoborohydride (NaBH₃CN): 1.2 eq (101 mmol, 6.34 g)

  • Anhydrous Methanol: 250 mL

Step-by-Step Workflow:

  • Imine Condensation: In a flame-dried 500 mL round-bottom flask, dissolve the NH₄OAc in 250 mL of anhydrous methanol. Add the cyclopentanone in one portion.

  • Equilibration: Stir the reaction mixture at room temperature for 30 minutes. Self-Validation Check: Pull a 0.1 mL aliquot, dilute in ether, and run a GC-MS. You should observe the disappearance of the ketone mass (m/z 84) and the appearance of the imine intermediate.

  • Selective Reduction: Cool the flask to 0 °C using an ice bath. Add the NaBH₃CN portion-wise over 15 minutes. The NH₄OAc buffer will maintain the pH around 6, ensuring the NaBH₃CN selectively reduces the iminium ion without evolving lethal HCN gas[4].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Quench: Slowly add 1M NaOH (50 mL) to quench any residual hydride and neutralize the mixture. Evaporate the bulk of the methanol under reduced pressure (keep bath < 40 °C to avoid volatilizing the amine).

  • Self-Validating Acid-Base Extraction:

    • Extract the remaining aqueous slurry with Diethyl Ether (3 x 100 mL). The ether layer now contains your target amine AND the cyclopentanol byproduct.

    • The Purification Step: Extract the combined ether layers with 1M HCl (3 x 50 mL). The cyclopentanamine protonates and migrates into the aqueous layer. The cyclopentanol remains in the ether. Discard the ether layer.

    • Cool the acidic aqueous layer to 0 °C and basify to pH > 12 using 6M NaOH. The aqueous layer will turn milky as the free-base amine crashes out.

    • Extract the basic aqueous layer with fresh Diethyl Ether (3 x 100 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield highly pure cyclopentanamine as a colorless liquid.

References
  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine Source: Organic Syntheses URL:[Link]

  • Reductive amination of cyclopentanone Source: ResearchGate URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Basic Amine Purification

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The purification of basic organic amines—especially heterocyclic, secondary, and tertiary amines—is notoriously one of the most c...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The purification of basic organic amines—especially heterocyclic, secondary, and tertiary amines—is notoriously one of the most challenging workflows in synthetic chemistry and drug development.

The root cause of these challenges lies in the fundamental chemistry of standard normal-phase chromatography. Bare silica gel is a Brønsted acid due to the presence of surface silanol groups (Si-OH). When a basic amine is introduced, a strong acid-base interaction occurs. This electrostatic attraction outcompetes standard partitioning mechanisms, leading to severe peak tailing, irreversible adsorption, or even on-column degradation of acid-sensitive analytes [1][3].

This guide is designed to help you troubleshoot these interactions, understand the causality behind mobile and stationary phase modifications, and implement self-validating protocols to ensure high-purity recoveries.

Visualizing the Troubleshooting Workflow

AminePurification Start Crude Basic Amine AcidSensitive Is the amine highly acid-sensitive or prone to oxidation? Start->AcidSensitive AltPhase Use Amine-Functionalized Silica or Basic Alumina AcidSensitive->AltPhase Yes StdSilica Use Standard Bare Silica Gel AcidSensitive->StdSilica No Success Purified Free-Base Amine AltPhase->Success Polarity Compound Polarity? StdSilica->Polarity Lipophilic Lipophilic: Hexane/EtOAc + 1% TEA Polarity->Lipophilic Low Polar Polar: DCM/MeOH + 1% NH4OH Polarity->Polar High Lipophilic->Success Polar->Success

Decision workflow for optimizing basic amine purification chromatography.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my basic amine streak and tail on standard silica gel, and how do I fix it? A1: Tailing and streaking are classic macroscopic signs of a microscopic problem: strong acid-base interactions between your basic amine and the acidic silanol groups on the silica surface [1]. Because silanol binding sites vary in their acidity, the amine analyte binds with varying affinities, causing it to elute over a wide band rather than a sharp peak.

  • The Solution: You must neutralize the active acidic sites. Incorporate a volatile, competing base like Triethylamine (TEA) or Diethylamine (DEA) at 0.1% to 1% into your mobile phase [2][5].

  • The Causality: The small, highly mobile TEA molecules rapidly saturate the highly acidic silanol sites on the column. By the time your bulky amine analyte enters the column, the active sites are "masked," forcing your analyte to separate purely based on lipophilicity/polarity rather than electrostatic trapping [5].

Q2: I am using a DCM/MeOH system for a highly polar amine, but it's still stuck. Can I use aqueous ammonia? A2: Avoid aqueous ammonia on standard normal-phase silica. Water can deactivate the silica gel unpredictably and cause phase separation in your eluent.

  • The Solution: Use methanolic ammonia (e.g., a pre-mixed solution of NH₃ in MeOH) added to your DCM [6].

  • The Causality: Both methanol and ammonia are highly polar and act as strong displacers. Methanol disrupts hydrogen bonding, while ammonia directly outcompetes the basic amine for the silanol protons. However, because both are strong displacers, controlling the exact percentage (usually 90:10 DCM:MeOH with 1% NH₃) is critical to prevent the compound from eluting at the solvent front [4].

Q3: My bulky/sensitive amine decomposes on the column even with TEA. What are my alternatives? A3: If your compound is degrading, it is likely highly sensitive to the Brønsted acidity of the silica gel, or it is oxidizing during the extended run time [1].

  • The Solution: Switch your stationary phase. Use amine-functionalized silica (e.g., KP-NH) or basic alumina [3][4].

  • The Causality: Amine-functionalized silica has an organic amine covalently bonded to the surface, effectively rendering the stationary phase basic. This completely eliminates the acid-base interaction, allowing you to use "softer" solvent systems like Hexane/Ethyl Acetate without adding any TEA, thereby preserving the integrity of acid-sensitive compounds [4].

Quantitative Data: Stationary & Mobile Phase Optimization

To streamline your method development, consult the following matrix comparing phase combinations based on analyte properties.

Stationary PhaseTarget Analyte ProfileRecommended Mobile PhaseMechanistic Causality
Bare Silica Gel Lipophilic AminesHexane / EtOAc + 0.1–1% TEATEA acts as a sacrificial base, neutralizing highly acidic silanols to prevent tailing.
Bare Silica Gel Polar AminesDCM / MeOH + 1% NH₃ (in MeOH)NH₃ outcompetes the amine for binding sites; MeOH disrupts strong hydrogen bonding.
Amine-Bonded Silica Acid-Sensitive / Bulky AminesHexane / EtOAc (No additives)Covalently bonded amine layer masks silanols, creating a basic environment.
Basic Alumina Highly Reactive AminesHexane / EtOAc or DCMAlumina lacks Brønsted acid sites, preventing acid-catalyzed degradation.
Reversed-Phase (C18) Highly Polar / Water-SolubleH₂O / MeCN + 0.1% TEA (High pH)High pH (2 units above pKa) deprotonates the amine, increasing lipophilicity and retention [3].
Experimental Protocols
Protocol 1: Normal-Phase Silica Gel Chromatography with TEA Additive

This protocol utilizes a self-validating equilibration step to ensure the column is properly deactivated before the sample is introduced.

  • TLC Validation: Run a TLC of your crude mixture using your proposed solvent system (e.g., 80:20 Hexane:EtOAc). If the amine tails, add 1% TEA to the TLC chamber solvent. Adjust the Hexane:EtOAc ratio until the target amine has an Rf of 0.2–0.3 with sharp spot morphology [6].

  • Solvent Preparation: Prepare the bulk mobile phase based on the optimized TLC conditions, ensuring 1% TEA (v/v) is thoroughly mixed into the system.

  • Column Packing & Equilibration (Critical Step):

    • Slurry-pack the silica gel using the TEA-modified mobile phase [5].

    • Self-Validation Check: Flush at least 3 Column Volumes (CV) of the TEA-modified solvent through the bed. Collect the eluent and check the pH with indicator paper. The eluent must test basic. If it is neutral, the silica is still absorbing TEA; continue flushing until the eluent is basic.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the TEA-modified mobile phase. Load it carefully onto the flat silica bed.

  • Elution: Elute using the isocratic TEA-modified solvent. Monitor fractions via TLC. The TEA will co-elute, but it is highly volatile and easily removed under high vacuum during concentration.

Protocol 2: Transitioning to Amine-Functionalized Silica

Use this protocol when dealing with complex heterocyclic amines or compounds that degrade under Protocol 1.

  • Stationary Phase Selection: Select an amine-functionalized flash cartridge (e.g., primary or secondary amine-bonded silica). Note that loading capacities are typically 10-20% lower than bare silica due to the bonded phase.

  • Solvent Selection: Re-optimize your TLC using amine-functionalized TLC plates. Do not use TEA or NH₃ additives. Standard Hexane/EtOAc or EtOAc/Isopropanol gradients are usually sufficient [4].

  • Equilibration: Equilibrate the column with 3-5 CVs of your non-polar starting solvent (e.g., 100% Hexane).

  • Execution: Load the sample and run the gradient. Because the stationary phase is intrinsically basic, the organic amine will elute as a sharp, symmetrical band without the need for aggressive or difficult-to-evaporate modifiers [3].

References
  • How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage | [Link]

  • Is there an easy way to purify organic amines? | Biotage | [Link]

  • Purification Column Guide | MD Scientific | [Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

Welcome to the Process Chemistry Technical Support Center. Transitioning the synthesis of highly functionalized 2-arylcyclopentylamines from discovery scale (milligrams) to pilot scale (kilograms) requires abandoning haz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Transitioning the synthesis of highly functionalized 2-arylcyclopentylamines from discovery scale (milligrams) to pilot scale (kilograms) requires abandoning hazardous, unscalable bench techniques in favor of catalytic, atom-economical, and thermally safe methodologies.

This guide provides a comprehensive, self-validating framework for troubleshooting and executing the scale-up synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine.

Process Workflow Architecture

SynthesisWorkflow SM Cyclopentene Oxide + 4-Isopropoxy-PhMgBr Step1 Cu(I)-Catalyzed Ring Opening SM->Step1 Int1 trans-2-(4-Isopropoxyphenyl) cyclopentan-1-ol Step1->Int1 Regioselective Step2 TEMPO/Bleach Oxidation Int1->Step2 Int2 2-(4-Isopropoxyphenyl) cyclopentan-1-one Step2->Int2 Exotherm Control Step3 Reductive Amination (NH3, H2, Pd/C) Int2->Step3 Product 2-[4-(Propan-2-yloxy)phenyl] cyclopentan-1-amine Step3->Product High Pressure Step4 Diastereomeric Salt Resolution Product->Step4 Final Enantiopure API Target Step4->Final Chiral Acid

Scalable synthetic workflow for 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine.

Part 1: Troubleshooting & FAQs (Process Chemistry & Causality)

Q1: Why is the ring-opening of cyclopentene oxide with 4-isopropoxyphenylmagnesium bromide yielding low conversion and a complex mixture of byproducts on a 500g scale? Causality: Unactivated epoxides are relatively stable to Grignard reagents at low temperatures. Forcing the reaction with heat leads to the base-catalyzed rearrangement of the epoxide to cyclopentanone, which subsequently reacts with the Grignard reagent to form an undesired tertiary alcohol. Solution: Implement Copper(I) catalysis. As detailed in 1, adding 5-10 mol% CuCl forms a softer, highly nucleophilic organocuprate intermediate[1]. This promotes a rapid, regioselective, and stereospecific anti-SN2 attack at the less hindered carbon, yielding the desired trans-2-(4-isopropoxyphenyl)cyclopentan-1-ol cleanly at lower temperatures (-20°C to 0°C)[2].

Q2: Our lab-scale route uses a Swern oxidation to generate the cyclopentanone intermediate. How can we safely scale this to a 10 kg pilot batch? Causality: Swern oxidations require cryogenic temperatures (-78°C) to prevent the explosive decomposition of the activated DMSO intermediate. Furthermore, they generate stoichiometric amounts of toxic, malodorous dimethyl sulfide (DMS). This is unfeasible for pilot-scale reactors due to severe heat transfer limitations. Solution: Transition to a TEMPO-catalyzed oxidation using sodium hypochlorite (NaOCl, bleach) as the stoichiometric oxidant. This biphasic reaction operates safely at 0–5°C. The addition of catalytic bromide (NaBr) accelerates the oxidation of TEMPO to the active oxoammonium species, ensuring rapid conversion of the secondary alcohol to 2-(4-isopropoxyphenyl)cyclopentan-1-one without over-oxidation or thermal runaway.

Q3: We are observing high levels of boron impurities and dealing with toxic off-gassing during the reductive amination step using sodium cyanoborohydride. What is a scalable alternative? Causality: Sodium cyanoborohydride (NaBH3CN) is an excellent bench-scale reagent but releases highly toxic hydrogen cyanide (HCN) gas upon acidic workup and leaves water-soluble boron salts that complicate phase separations during scale-up, a common issue noted in 3[3]. Solution: Utilize catalytic hydrogenation. Dissolve the ketone in methanolic ammonia (NH3/MeOH) to form the imine intermediate, then reduce it under hydrogen gas (50-60 psi) using a 5% Palladium on Carbon (Pd/C) catalyst. This method produces zero toxic byproducts (water is the only waste), and the catalyst is easily recovered via filtration[4].

Q4: The reductive amination yields a mixture of cis and trans diastereomers. How do we control this, and how can we isolate the enantiopure isomer without using preparative HPLC? Causality: Catalytic hydrogenation of the imine intermediate typically occurs from the least sterically hindered face. The bulky 4-isopropoxyphenyl group at the C2 position effectively shields one face of the cyclopentane ring, directing the hydrogen addition to yield predominantly the cis-diastereomer. Solution: To isolate a specific enantiomer from the cis-racemate, employ classical diastereomeric salt resolution[3]. Treat the racemic amine with a chiral resolving agent, such as (-)-di-p-toluoyl-D-tartaric acid, in a refluxing alcoholic solvent. The less soluble diastereomeric salt will selectively crystallize upon controlled cooling. Subsequent recrystallization and basification will yield the enantiopure API[2].

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning In-Process Controls (IPCs) are embedded directly into the workflow to ensure the reaction is complete before proceeding to the next unit operation.

Protocol 1: Cu(I)-Catalyzed Synthesis of trans-2-(4-Isopropoxyphenyl)cyclopentan-1-ol
  • Grignard Preparation: In a dry, N2-flushed reactor, add magnesium turnings (1.1 eq) and dry THF (5 vol). Slowly add a solution of 1-bromo-4-isopropoxybenzene (1.0 eq) in THF, maintaining the internal temperature at 40-45°C. Stir for 2 hours until the Mg is consumed.

  • Catalyst Addition: Cool the Grignard solution to -15°C. Add CuCl (0.05 eq) in one portion. Stir for 15 minutes (the solution will turn dark).

  • Epoxide Ring Opening: Add a solution of cyclopentene oxide (0.95 eq) in THF dropwise over 2 hours, strictly maintaining the internal temperature below 0°C to prevent rearrangement.

  • Self-Validation (IPC): Quench a 0.5 mL aliquot in 1 mL saturated NH4Cl, extract with EtOAc, and analyze via GC-MS. The reaction is validated as complete when the cyclopentene oxide peak area is <1%.

  • Workup: Quench the bulk reaction by slow addition to a cold (0°C) saturated aqueous NH4Cl solution. Extract with MTBE, wash with brine, dry over Na2SO4, and concentrate to yield the crude alcohol.

Protocol 2: TEMPO Oxidation to 2-(4-Isopropoxyphenyl)cyclopentan-1-one
  • Biphasic Setup: Dissolve the crude trans-2-(4-isopropoxyphenyl)cyclopentan-1-ol (1.0 eq) in dichloromethane (DCM, 10 vol). Add a solution of KBr (0.1 eq) in water (2 vol) and TEMPO (0.01 eq). Cool the vigorously stirred biphasic mixture to 0°C.

  • Oxidation: Adjust aqueous NaOCl (bleach, 1.1 eq, 10-12% w/w) to pH 8.5-9.0 using NaHCO3. Add the buffered bleach solution dropwise over 1 hour, maintaining the internal temperature between 0–5°C.

  • Self-Validation (IPC): Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 4:1) and stain with KMnO4. The disappearance of the UV-inactive alcohol spot validates complete oxidation.

  • Workup: Separate the organic layer. Wash the aqueous layer once with DCM. Combine organic layers, wash with 10% aqueous Na2S2O3 (to quench residual oxidant), then brine. Concentrate to yield the ketone.

Protocol 3: Scalable Reductive Amination & Resolution
  • Imine Formation: Dissolve the ketone (1.0 eq) in 7N NH3 in methanol (10 vol). Stir at room temperature for 4 hours to ensure complete imine formation.

  • Hydrogenation: Transfer the solution to a pressure reactor. Add 5% Pd/C (10% w/w relative to ketone). Pressurize the reactor with H2 gas to 50 psi and stir vigorously at 40°C for 12 hours.

  • Self-Validation (IPC): Filter a 1 mL aliquot through a syringe filter and analyze via HPLC (210 nm). The reaction is complete when the ketone peak is <0.5%.

  • Workup: Vent the H2 gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under vacuum to yield the crude racemic amine.

  • Resolution: Dissolve the crude amine in boiling ethanol (8 vol). Add (-)-di-p-toluoyl-D-tartaric acid (1.0 eq). Cool slowly to room temperature at a rate of 10°C/hour, then hold at 0°C for 4 hours. Filter the resulting crystals and recrystallize once more from ethanol to achieve >99% ee. Basify with 1N NaOH and extract with MTBE to isolate the free base.

Part 3: Quantitative Process Metrics

The following table summarizes the expected quantitative data across the scale-up workflow, allowing process chemists to benchmark their pilot runs against established metrics.

StepReaction TypeKey ReagentsTypical Yield (%)Purity TargetE-Factor (Est.)
1 Epoxide Ring OpeningCuCl (5 mol%), 4-Isopropoxy-PhMgBr85 - 90%>95% (GC)Medium (~15)
2 OxidationTEMPO (1 mol%), NaOCl, KBr92 - 96%>98% (HPLC)Low (~8)
3 Reductive AminationNH3/MeOH, H2 (50 psi), Pd/C80 - 85%>90% (dr ~4:1 cis:trans)Low (~5)
4 Chiral Resolution(-)-di-p-toluoyl-D-tartaric acid35 - 40%*>99% ee (Chiral HPLC)High (~25)

*Note: Maximum theoretical yield for a classical kinetic resolution of a racemate is 50%. A 35-40% yield represents 70-80% efficiency of the available enantiomer.

References

  • Benchchem Technical Support. An In-Depth Technical Guide to the Reactivity of 1-Methyl-1,2-cyclopentene Oxide. Benchchem.
  • Benchchem Technical Support. Cypenamine (CAS 15301-54-9) - Research Chemical. Benchchem.
  • European Patent Office. EP001246797B1: Alternative synthesis of (+,-) Cis -2-Phenylcyclopentylamine. Google Patents.
  • Benchchem Technical Support. Cypenamine Hydrochloride | 5588-23-8. Benchchem.

Sources

Optimization

selecting the best mobile phase modifier for amine purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who struggle with the purification of basic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who struggle with the purification of basic amines. Amines are notorious for exhibiting severe peak tailing, poor recovery, and unpredictable retention times during High-Performance Liquid Chromatography (HPLC) and preparative flash chromatography.

This guide provides a mechanistic understanding of these chromatographic challenges and offers field-proven, self-validating troubleshooting protocols to help you select the optimal mobile phase modifier for your specific workflow.

Part 1: The Causality of Amine Peak Tailing

Before we can fix peak tailing, we must understand the chemical causality behind it. Retention in reversed-phase chromatography should ideally be driven by nonspecific hydrophobic interactions. However, basic amines often fall victim to secondary retention mechanisms.

Mechanism Silanol Ionized Silanol (Si-O⁻) Amine Protonated Amine (R-NH3⁺) Silanol->Amine Ionic Binding (Causes Tailing) Modifier Basic Modifier (e.g., TEA) Modifier->Silanol Competitive Masking (Neutralizes Site)

Competitive masking mechanism of basic modifiers on ionized silanol groups.

Q: Why do amines exhibit severe peak tailing on standard silica or C18 columns? A: Traditional silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols become ionized into their anionic form (Si-O⁻)[1]. Simultaneously, basic amines are protonated into cations (R-NH3⁺). This creates a strong secondary ionic interaction between the positively charged amine and the negatively charged silanol, which drastically delays elution and elongates the trailing edge of the peak[2].

Part 2: Modifier Selection & Troubleshooting Guide

To eliminate these secondary interactions, we must manipulate the mobile phase chemistry using specific modifiers.

TroubleshootingWorkflow A Amine Peak Tailing Detected B Assess Stationary Phase (Silica/C18) A->B C Are residual silanols active? (pH 4-8) B->C D Low pH Strategy Add 0.1% TFA/FA (pH < 3) C->D Acidic Tolerance E High pH Strategy Add 0.1% NH4OH/TEA (pH > 10) C->E Basic Tolerance F Protonates Silanols (Si-O⁻ → Si-OH) D->F G Deprotonates Amines (R-NH3⁺ → R-NH2) E->G H Symmetrical Peak Achieved F->H G->H

Diagnostic workflow for selecting mobile phase modifiers to resolve amine peak tailing.

Q: Should I use a low-pH or a high-pH modifier for basic amines? A: The choice depends entirely on your column's pH tolerance and the downstream application of your purified amine.

  • Low-pH Strategy (pH ≤ 3): By adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), you suppress silanol ionization, converting Si-O⁻ back to neutral Si-OH. This eliminates the secondary ionic interactions[2]. TFA also acts as a strong ion-pairing agent, which further sharpens the peak[3].

  • High-pH Strategy (pH > 10): By adding a basic modifier like 0.1% Ammonium Hydroxide or Triethylamine (TEA), you raise the pH above the amine's pKa. This deprotonates the amine into its neutral free-base form (R-NH2), increasing its lipophilicity and retention via standard hydrophobic interactions. The basic modifier also acts as a competitive masking agent for any remaining active silanol sites[3][4].

Q: What are the best volatile modifiers for preparative LC and flash chromatography? A: In preparative chromatography, the solvent must be evaporated post-run to isolate the pure compound. Therefore, volatile modifiers are mandatory. Ammonium hydroxide, TEA, and Diethylamine (DEA) are excellent choices. To ensure a successful purification, apply the "2 pH rule": adjust the solution pH to two units above the amine's pKa using a volatile base at the 0.1% level[4].

Q: Can I use a combination of acidic and basic modifiers? A: Yes. For highly complex amine analyses, a combination of a basic additive (e.g., 0.1% DEA) and an acidic additive (e.g., 0.1% TFA) can be used to strictly control ionization and improve peak shape, effectively creating a volatile buffer system in situ[5].

Part 3: Quantitative Comparison of Mobile Phase Modifiers

ModifierTypeTypical Conc.Target pH RangeVolatilityPrimary Mechanism of Action
Trifluoroacetic Acid (TFA) Acidic0.05% - 0.1%2.0 - 2.5HighProtonates silanols; strong ion-pairing with amines[2][3].
Formic Acid (FA) Acidic0.1%2.5 - 3.0HighProtonates silanols; weak ion-pairing. MS-compatible.
Triethylamine (TEA) Basic0.1% - 0.5%9.0 - 11.0ModerateDeprotonates amines; competitively masks acidic silanols[3][4].
Diethylamine (DEA) Basic0.1%10.0 - 11.5ModerateSimilar to TEA, often used in chiral amine separations[5].
Ammonium Hydroxide Basic0.1% - 0.5%9.5 - 10.5HighDeprotonates amines; highly volatile for easy prep-LC recovery[4].

Part 4: Self-Validating Experimental Protocol for Amine Purification

To ensure trustworthiness in your method development, do not guess which modifier works best. Use the following self-validating screening protocol.

Step 1: Baseline Assessment (Control Run)

  • Inject your crude amine sample onto the column using a standard neutral mobile phase (e.g., Water/Acetonitrile without additives).

  • Record the retention time and calculate the Peak Asymmetry Factor (

    
    ).
    
    • Formula:

      
       (where 
      
      
      
      is the front half-width and
      
      
      is the back half-width at 10% peak height)[1].
    • Observation: Amines will typically show an

      
       under these conditions.
      

Step 2: Modifier Screening

  • Screen A (Low pH): Equilibrate the column with Mobile Phase + 0.1% TFA. Run the gradient and record the peak shape.

  • Screen B (High pH): Flush the column (ensure it is hybrid silica rated for high pH). Equilibrate with Mobile Phase + 0.1% Ammonium Hydroxide. Run the gradient and record the peak shape.

Step 3: Self-Validation Checkpoint

  • Recalculate the

    
     for both screening runs.
    
  • Validation Criteria: A successful modifier system will drop the

    
     from 
    
    
    
    to
    
    
    [1]. If
    
    
    remains
    
    
    , the secondary interactions are not fully masked. In this case, increase the modifier concentration to 0.2% or verify that you have exceeded the "2 pH rule"[4].

Step 4: Preparative Scale-up & Recovery

  • Select the modifier that yielded the best

    
     and highest resolution from impurities.
    
  • Scale up the injection volume linearly based on column volume.

  • Collect fractions and evaporate the solvent using a rotary evaporator. If a basic modifier like TEA was used, ensure high vacuum is applied to remove residual amine salts.

References

Sources

Troubleshooting

Technical Support Center: Managing Temperature Control in Exothermic Amine Reactions

Welcome to the Process Safety and Scale-Up Support Center. Amine reactions—such as amidations, epoxide ring-openings, and Michael additions—are fundamental to pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Scale-Up Support Center. Amine reactions—such as amidations, epoxide ring-openings, and Michael additions—are fundamental to pharmaceutical synthesis. However, their high thermodynamic driving force makes them notoriously exothermic. This guide provides drug development professionals with field-proven troubleshooting strategies, kinetic control methodologies, and Process Analytical Technology (PAT) integrations to prevent thermal runaway and ensure process safety.

Core Concept: The Thermodynamics of Amine Exotherms

Amines are highly effective nucleophiles. When they attack electrophilic centers, the formation of stable C-N bonds releases significant energy, measured as the enthalpy of reaction (ΔH_r)[1]. In batch systems, if the rate of heat generation exceeds the cooling capacity of the reactor, the system experiences an adiabatic temperature rise. This can trigger secondary decomposition reactions, leading to catastrophic thermal runaway[2]. To mitigate this, reaction calorimetry must be employed early in process development to quantify ΔH_r and design appropriate cooling and dosing strategies[3].

Troubleshooting Guides & FAQs

Q1: We experience sudden, localized temperature spikes immediately upon adding the amine reagent, even with the cooling jacket at maximum capacity. How do we resolve this?

  • Root Cause: The reaction kinetics are faster than the bulk mixing time of your reactor. At scale, mixing takes longer than in lab-scale flasks. This creates localized zones of high amine concentration ("hot spots") where the reaction accelerates uncontrollably, bypassing the bulk cooling mechanism[2].

  • Solution:

    • Transition to Fed-Batch Dosing: Do not add the amine all at once. Implement a controlled, continuous dosing strategy where the addition rate is strictly slower than the reaction rate (dose-controlled kinetics)[2].

    • Optimize Agitation: Increase the agitation speed or change the impeller design to improve the turnover time and mass transfer.

    • Implement Cascade Control: Use a Distributed Control System (DCS) to link the amine dosing pump directly to the internal reactor temperature. If the internal temperature approaches the safety threshold, the DCS automatically pauses the dosing pump[4].

Q2: When scaling up an amidation from a 1L flask to a 50L pilot reactor, we observed a dangerous thermal excursion that wasn't present in the lab. Why did this happen?

  • Root Cause: The deterioration of the surface-area-to-volume (A/V) ratio. Heat generation scales with volume (

    
    ), while heat removal scales with surface area (
    
    
    
    ). A 50L reactor has a significantly lower cooling capacity per mole of reactant than a 1L flask[2].
  • Solution:

    • Conduct Reaction Calorimetry: Measure the heat of reaction and calculate the maximum adiabatic temperature rise to understand the worst-case scenario[3].

    • Shift to Continuous Flow: If the exotherm is too severe for batch scale-up, transition the step to a continuous flow reactor. Flow reactors possess millimeter-scale channels, offering hundreds of square meters of surface area per cubic meter of volume, enabling near-isothermal operation even for highly exothermic reactions[5].

Q3: We are running an amine-epoxy coupling at lower temperatures to control the exotherm, but we are seeing incomplete conversion. When we raise the temperature, impurities form. How do we balance this?

  • Root Cause: The desired reaction and the impurity-forming side reactions have different activation energies (

    
    ). Lowering the temperature suppresses both, leading to incomplete conversion. Raising it accelerates the side reaction disproportionately.
    
  • Solution:

    • Spatial Regression Calorimetry: Utilize advanced calorimetric techniques in a flow setup to simultaneously determine the Gibbs energy of activation and the enthalpy of reaction[6].

    • Decouple Activation and Coupling: If using coupling reagents, spatially or temporally separate the activation step from the amine addition step. Keep the activation cold, and allow the subsequent amidation to proceed at a precisely controlled, moderate temperature[6].

Data Presentation: Thermal Profiles of Common Amine Reactions
Reaction TypeTypical Enthalpy (ΔH_r)Runaway Risk LevelPreferred Scale-Up StrategyKey PAT Monitoring Tool
Amine-Epoxy Addition -80 to -120 kJ/molHighContinuous Flow / MicroreactorIn-line FTIR (Epoxide peak)
Amidation (Coupling) -50 to -90 kJ/molModerate-HighFed-Batch with Cascade ControlRaman Spectroscopy
Reductive Amination -60 to -100 kJ/molHigh (Gas evolution)Pressurized Flow ReactorMass Spectrometry / FBRM
Michael Addition -40 to -70 kJ/molModerateBatch with Jacketed CoolingIn-line UV-Vis
Experimental Protocol: Self-Validating Fed-Batch Amidation

This protocol establishes a self-validating system for executing an exothermic amidation using Process Analytical Technology (PAT) to ensure the rate of heat generation never exceeds the reactor's cooling capacity[1].

Step 1: Baseline Calorimetric Profiling

  • Action: Run the reaction in a reaction calorimeter (e.g., Mettler Toledo RC1) at the target concentration[3].

  • Validation: Calculate the specific heat of the reaction mixture (

    
    ) and the total heat of reaction (ΔH_r). Confirm that the Maximum Temperature of Synthesis Reaction (MTSR) is at least 50°C below the onset temperature of any secondary decomposition reactions[2].
    

Step 2: Reactor Preparation & PAT Calibration

  • Action: Charge the electrophile and solvent into the jacketed reactor. Insert an in-line FTIR probe[4].

  • Validation: Record the baseline IR spectrum. Identify the specific wavenumber for the electrophile's functional group (e.g., carbonyl stretch) to monitor its depletion in real-time.

Step 3: Cascade-Controlled Dosing

  • Action: Program the Distributed Control System (DCS). Set the primary control loop to monitor internal temperature (

    
    ) and the secondary loop to control the amine dosing pump[4].
    
  • Validation: Set a hard interlock: If

    
     exceeds the target temperature by >2°C, the dosing pump automatically halts. Dosing only resumes when 
    
    
    
    returns to the setpoint.

Step 4: Real-Time Kinetic Verification

  • Action: Initiate amine dosing. Monitor the FTIR trendlines.

  • Validation: The rate of electrophile depletion must perfectly mirror the rate of amine addition. If amine is being added but the electrophile peak stops decreasing, unreacted amine is accumulating. Halt dosing immediately to prevent a delayed, catastrophic thermal spike.

Process Visualizations

Thermal_Runaway_Mitigation Start Evaluate Amine Reaction Scale-Up Risk Calorimetry Reaction Calorimetry Determine ΔH & MTSR Start->Calorimetry Decision Is MTSR close to Decomposition Temp? Calorimetry->Decision Batch Fed-Batch Reactor Cascade Temperature Control Decision->Batch No (Manageable Exotherm) Flow Continuous Flow Reactor High Surface-to-Volume Ratio Decision->Flow Yes (High Runaway Risk) PAT Integrate PAT (FTIR/Raman) Real-time Accumulation Check Batch->PAT Flow->PAT

Decision tree for selecting scale-up strategies based on calorimetric risk assessment.

PAT_Feedback_Loop Reactor Jacketed Reactor (Exothermic Rxn) Probe In-line PAT Probe (FTIR Spectroscopy) Reactor->Probe Chemical Composition DCS Distributed Control System (DCS) Reactor->DCS Internal Temp (T_int) Probe->DCS Real-time Kinetics Chiller Cooling Unit (Jacket Temp Control) DCS->Chiller T_int > Setpoint (Increase Cooling) Pump Amine Dosing Pump (Variable Feed) DCS->Pump Reagent Accumulation (Pause/Slow Feed) Chiller->Reactor Heat Removal Pump->Reactor Controlled Addition

Automated PAT feedback loop preventing thermal runaway via dynamic dosing and cooling.

References
  • Glotz, G., et al. "Simultaneous Characterization of Reaction Kinetics and Enthalpy by Calorimetry Based on Spatially Resolved Temperature Profile in Flow Reactors." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Duan, S., et al. "Reactor design and selection for effective continuous manufacturing of pharmaceuticals." National Center for Biotechnology Information (NCBI). URL:[Link]

  • Sperry, J. B., et al. "Managing Hazards for Scale Up of Chemical Manufacturing Processes." Organic Process Research & Development, ACS Publications. URL:[Link]

  • PQLI. "PQLI Engineering Controls and Automation Strategy." Process Analytical Technology (PAT) Guidelines. URL:[Link]

  • Process Technology Online. "Fast and reliable scale-up." Process Technology Online. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Neurotoxicity of Novel Phenethylamine Analogs in SH-SY5Y Cells: A Comprehensive Guide for Drug Development

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, I frequently encounter the challenge of accurately modeling the neurotoxic potential of novel psychoactive substances (NPS). Phenet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, I frequently encounter the challenge of accurately modeling the neurotoxic potential of novel psychoactive substances (NPS). Phenethylamine analogs—ranging from classic empathogens like MDMA to highly potent 2C and NBOMe series—present unique toxicological profiles. To evaluate these compounds, the human neuroblastoma SH-SY5Y cell line serves as the gold-standard in vitro model. When differentiated, these cells express mature dopaminergic and serotonergic markers, providing a physiologically accurate canvas for assessing receptor-mediated and metabolic neurotoxicity.

This guide objectively compares the neurotoxicity of emerging phenethylamine analogs, details their mechanistic pathways, presents comparative experimental data, and establishes a self-validating experimental workflow for rigorous preclinical screening.

Part 1: Comparative Neurotoxicity Profiles & Quantitative Data

The structural modifications of phenethylamines drastically alter their lipophilicity, receptor affinity, and subsequent neurotoxicity.

  • NBOMe vs. 2C Series : The addition of an N-(2-methoxybenzyl) group to the 2C scaffold creates the NBOMe series. This modification exponentially increases lipophilicity and 5-HT2A receptor affinity. Consequently, NBOMe derivatives (e.g., 25C-NBOMe, 25T7-NBOMe) exhibit significantly higher cytotoxicity than their 2C counterparts, driven by mitochondrial depolarization, severe intracellular ATP depletion, and calcium dysregulation[1]. Remarkably, 25C-NBOMe is over 50 times more potent than methamphetamine in reducing SH-SY5Y viability, with an IC50 of ~89 µM[2].

  • MDMA and its Metabolites : MDMA neurotoxicity is heavily dependent on hepatic metabolism. While MDMA alone requires high concentrations to induce cell death, the mixture of MDMA and its catechol metabolites (α-MeDA, N-Me-α-MeDA) elicits severe toxicity at low, in vivo-relevant micromolar concentrations[3]. This toxicity is characterized by reactive oxygen species (ROS) overproduction and caspase-3 activation, and is uniquely potentiated by hyperthermic conditions[3].

  • Benzofuran Analogs (LINS01 Series) : Not all phenethylamine derivatives are neurotoxic. Novel 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 series), designed as histaminergic and dopaminergic ligands, demonstrate a lack of neurotoxicity in SH-SY5Y cells[4]. In fact, compounds like LINS01011 actively protect against cocaine-induced dopamine neurotoxicity by acting as D2R/D3R antagonists, preserving cell viability and reducing lactate dehydrogenase (LDH) release[4].

Table 1: Comparative Cytotoxicity of Phenethylamine Analogs in SH-SY5Y Cells

Compound ClassRepresentative DrugIC50 / EC50 (µM)Primary Mechanism of ActionLipophilicity / BBB Impact
NBOMe Series 25C-NBOMe~89 µMAkt inhibition / ERK activationHigh (Increases toxicity)
2C Series 2C-T-7>500 µMMitochondrial depolarizationModerate
MDMA Analogs MDMA + MetabolitesLow µM (Mixture)ROS production / Caspase-3Low (Relies on metabolism)
Benzofurans LINS01011>100 µM (Non-toxic)D2R/D3R Antagonism (Protective)Moderate
Part 2: Mechanistic Pathways of Toxicity

Understanding the causality behind cell death is critical for drug development. The neurotoxicity of phenethylamines in SH-SY5Y cells is not a singular event but a cascade of metabolic and kinase-driven disruptions.

For NBOMe analogs, toxicity is heavily mediated by the inhibition of the protective Akt pathway and the aberrant activation of the extracellular signal-regulated kinase (ERK) cascade[2]. Conversely, MDMA metabolite toxicity is driven by oxidative stress and glutathione depletion[3].

Pathway NPS Novel Phenethylamines (NBOMe, 2C, MDMA) Lipo High Lipophilicity (NBOMe) NPS->Lipo Metab CYP450 Bioactivation (MDMA Metabolites) NPS->Metab Mito Mitochondrial Depolarization Lipo->Mito Kinase Akt Inhibition & ERK Activation Lipo->Kinase Ca Intracellular Ca2+ Imbalance Lipo->Ca Metab->Mito Metab->Ca Death Apoptosis / Necrosis (Neurotoxicity) Mito->Death Kinase->Death Ca->Death Protect NAC / GSK3β Inhibitors (Neuroprotection) Protect->Death Inhibits

Mechanistic pathways of phenethylamine-induced neurotoxicity in SH-SY5Y cells.

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, experimental protocols must be self-validating. A self-validating system incorporates intrinsic mechanistic rescues (e.g., using specific inhibitors) to confirm that the observed cell death is causally linked to the hypothesized pathway, rather than assay interference or non-specific lysis.

Workflow Culture SH-SY5Y Expansion Diff Retinoic Acid Differentiation (6 Days) Culture->Diff Exposure Compound Exposure (Normo/Hyperthermia) Diff->Exposure Viability Viability Assays (MTT, NR Uptake) Exposure->Viability Mech Mechanistic Assays (ROS, ATP, Ca2+) Exposure->Mech Val Self-Validation (NAC Control) Viability->Val Mech->Val

Self-validating high-throughput screening workflow for neurotoxicity assessment.

Step-by-Step Methodology: High-Throughput Neurotoxicity Screening

Step 1: Cell Culture and Retinoic Acid Differentiation

  • Protocol : Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Seed at 25,000 cells/cm². Expose to 10 µM Retinoic Acid (RA) for 6 days prior to drug exposure, replacing media every 48 hours.

  • Causality (The "Why") : Undifferentiated SH-SY5Y cells are highly proliferative and lack mature monoamine transporters. RA differentiation halts proliferation and upregulates the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). This is non-negotiable for assessing phenethylamines, as their intracellular accumulation and receptor-mediated toxicity rely heavily on these mature neuronal markers[3].

Step 2: Compound Exposure under Thermal Stress

  • Protocol : Expose differentiated cells to phenethylamine analogs (0.1 µM – 1000 µM) in low-serum media (1% FBS) for 24–48 hours. Incubate parallel plates at 37°C (normothermia) and 40°C (hyperthermia).

  • Causality (The "Why") : Phenethylamines, particularly MDMA and its analogs, induce severe hyperthermia in vivo. Hyperthermia alters the stability of catechol metabolites and exacerbates ROS production. Testing at 40°C reveals temperature-dependent toxicological synergies that standard normothermic assays will completely miss[3].

Step 3: Orthogonalized Viability and Mechanistic Readouts

  • Protocol : Assess cell viability using the MTT reduction assay (mitochondrial metabolic rate) and Neutral Red (NR) uptake (lysosomal integrity)[1]. Measure intracellular calcium using Fluo-4 AM fluorescence and ATP levels via luminescence assays[1].

  • Causality (The "Why") : Relying on a single viability assay is a common pitfall. Phenethylamines like 2C-T-7 directly depolarize mitochondria[1]. If only MTT is used, the data may reflect transient mitochondrial stalling rather than true cell death. Pairing MTT with NR uptake ensures that both metabolic and structural (lysosomal) degradation are confirmed.

Step 4: The Self-Validation (Rescue) Control

  • Protocol : Pre-treat a subset of wells with 1 mM N-acetylcysteine (NAC) for ROS validation[3], or specific MEK/GSK3β inhibitors for kinase validation[2], 1 hour prior to phenethylamine exposure.

  • Causality (The "Why") : If 25C-NBOMe toxicity is truly driven by ERK activation, the MEK inhibitor will restore cell viability[2]. If MDMA toxicity is ROS-driven, NAC (a glutathione precursor) will prevent caspase-3 activation[3]. This step transforms a descriptive assay into a definitive, self-validating mechanistic proof, ensuring high E-E-A-T standards in your published data.

References
  • The mixture of "ecstasy" and its metabolites is toxic to human SH-SY5Y differentiated cells at in vivo relevant concentrations Source: PubMed (nih.gov) URL:[Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs Source: PubMed (nih.gov) URL:[Link]

  • 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro Source: PubMed (nih.gov) URL:[Link]

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture Source: PubMed (nih.gov) URL:[Link]

Sources

Comparative

cross-reactivity of novel amine compounds in immunoassay drug screens

A Guide to Understanding and Evaluating the Cross-Reactivity of Novel Amine Compounds in Immunoassay Drug Screens Introduction In the landscape of clinical and forensic toxicology, immunoassays stand as the crucial first...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Evaluating the Cross-Reactivity of Novel Amine Compounds in Immunoassay Drug Screens

Introduction

In the landscape of clinical and forensic toxicology, immunoassays stand as the crucial first line of defense for drug screening. Their speed, simplicity, and high-throughput capabilities make them invaluable for rapid triage of samples. However, the ever-accelerating emergence of Novel Psychoactive Substances (NPS), particularly synthetic amine compounds like cathinones ("bath salts") and substituted phenethylamines, presents a significant analytical challenge.[1][2][3] These designer drugs are engineered to mimic the effects of traditional illicit substances and often possess structural similarities to them.[3]

This structural mimicry leads to the phenomenon of analytical cross-reactivity, a double-edged sword for toxicology laboratories. On one hand, it can enable the serendipitous detection of an NPS using an assay designed for a conventional drug (e.g., amphetamine).[1] On the other, it can produce a presumptive "false-positive" result, complicating clinical interpretation and requiring rigorous confirmatory testing.[4][5] An increase in the rate of immunoassay positives that fail to be confirmed by more specific methods can itself be an indicator of a new, cross-reacting NPS circulating in the population.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and systematically evaluating the cross-reactivity of novel amine compounds. We will delve into the immunological mechanisms that govern antibody binding, present detailed protocols for experimental assessment, and contextualize the findings within a self-validating workflow that culminates in gold-standard confirmatory analysis.

Part 1: The Immunological Basis of Cross-Reactivity

To understand why a novel compound might react in an assay intended for another, we must first grasp the fundamental principles of the immunoassay itself and the nature of antibody-antigen interactions.

Mechanism of Competitive Immunoassays

Most screening immunoassays for small molecules like drugs of abuse operate on a competitive binding principle.[6][7][8] In this format, the drug present in the sample (the "free antigen") competes with a labeled version of the drug (the "labeled antigen") for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled antigen is inversely proportional to the concentration of the drug in the sample.

The core relationship can be visualized as follows:

  • High Drug Concentration in Sample: Most antibody binding sites are occupied by the sample's drug. The labeled drug cannot bind, resulting in a low signal.

  • No Drug in Sample: All antibody binding sites are occupied by the labeled drug, resulting in a high signal.

Competitive Immunoassay cluster_0 Scenario 1: Negative Sample (No Drug) cluster_1 Scenario 2: Positive Sample (Drug Present) Antibody_Neg Antibody Binding Site Result_Neg High Signal Antibody_Neg->Result_Neg Generates Labeled_Drug_Neg Labeled Drug (Signal Generating) Labeled_Drug_Neg->Antibody_Neg:f1 Binds Antibody_Pos Antibody Binding Site Result_Pos Low Signal Antibody_Pos->Result_Pos Generates Sample_Drug Sample Drug (Analyte) Sample_Drug->Antibody_Pos:f1 Competes & Binds Labeled_Drug_Pos Labeled Drug (Signal Generating) Blocked_Binding Binding Blocked Labeled_Drug_Pos->Blocked_Binding Blocked_Binding->Antibody_Pos:f1 Outcompeted Immunogen_Strategy cluster_0 Strategy 1: Phenyl Ring Conjugation cluster_1 Strategy 2: Amino Group Conjugation Amphetamine1 Amphetamine Hapten Carrier1 Carrier Protein Amphetamine1->Carrier1 Conjugation at para-position Antibody1 Resulting Antibody (Recognizes Side Chain) Carrier1->Antibody1 Immunization Specificity1 High Specificity for Amine Structure (e.g., Amp vs. Meth) Antibody1->Specificity1 Leads to Amphetamine2 Amphetamine Hapten Carrier2 Carrier Protein Amphetamine2->Carrier2 Conjugation at Amino Group Antibody2 Resulting Antibody (Recognizes Phenyl Ring) Carrier2->Antibody2 Immunization Specificity2 Broad Reactivity with Phenethylamines Antibody2->Specificity2 Leads to

Caption: Impact of immunogen design on antibody specificity.

Part 2: A Framework for Evaluating Cross-Reactivity

A systematic evaluation is essential to characterize how a novel amine compound interacts with a given immunoassay. This involves determining the concentration of the novel compound required to elicit a positive result and comparing it to the assay's target analyte.

Experimental Design and Rationale

The goal is to determine the concentration of a novel compound that inhibits 50% of the maximum signal (the IC50), which can then be compared to the IC50 of the standard drug the assay was designed for. The Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal platform for this type of characterization due to its flexibility and quantitative nature. [9][10] A prerequisite for this work is the availability of a well-characterized, high-purity certified reference material of the novel amine compound. [11][12]Without it, any quantitative conclusions would be unreliable.

Detailed Experimental Protocol: Cross-Reactivity Assessment via Competitive ELISA

This protocol describes a self-validating system for determining the percent cross-reactivity of a novel amine compound.

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • Standards: Prepare a stock solution of the immunoassay's target analyte (e.g., d-amphetamine) and the novel amine compound(s) in a suitable solvent (e.g., methanol, PBS).

2. Plate Coating:

  • Dilute the capture antibody to its optimal concentration in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

3. Plate Washing and Blocking:

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

4. Competitive Reaction:

  • Wash the plate three times as described above.

  • Create serial dilutions of the target analyte and the novel amine compound(s) in Assay Buffer. A typical range might span from 1 ng/mL to 10,000 ng/mL.

  • Add 50 µL of each standard/novel amine dilution to the appropriate wells.

  • Add 50 µL of the enzyme-labeled drug conjugate (e.g., amphetamine-HRP), diluted in Assay Buffer, to all wells.

  • Incubate for 1-2 hours at room temperature.

5. Signal Detection:

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

  • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2M H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis and Calculation:

  • Plot the absorbance values against the logarithm of the concentration for both the target analyte and the novel amine(s).

  • Use a four-parameter logistic regression to determine the IC50 for each compound.

  • Calculate the percent cross-reactivity using the following formula:[13] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Novel Amine) * 100

Data Presentation & Interpretation

The results should be summarized in a clear, tabular format to allow for easy comparison.

Table 1: Hypothetical Cross-Reactivity Data for an Amphetamine Immunoassay

CompoundClassIC50 (ng/mL)% Cross-Reactivity (vs. d-Amphetamine)
d-Amphetamine (Calibrator) Phenethylamine 50 100%
d-MethamphetaminePhenethylamine7567%
MDMA (Ecstasy)Phenethylamine6577%
Mephedrone (4-MMC)Synthetic Cathinone15033%
Methylone (bk-MDMA)Synthetic Cathinone20025%
4-Fluoroamphetamine (4-FA)Phenethylamine45111%
2C-BPhenethylamine>10,000<0.5%

Interpretation: In this hypothetical example, 4-Fluoroamphetamine shows even higher reactivity than the target analyte itself. MDMA and methamphetamine show significant cross-reactivity and would likely produce a positive screen at relevant concentrations. [14]The synthetic cathinones mephedrone and methylone show moderate cross-reactivity, while 2C-B, with its bulky bromine substitution, shows negligible reactivity. [5]

Part 3: The Indispensable Role of Confirmatory Analysis

It is a foundational principle of toxicology that immunoassay results are presumptive. [1][15]A positive screen does not definitively identify a specific compound due to the potential for cross-reactivity. Therefore, all presumptive positive results must be subjected to a more specific, second-technology method for confirmation.

Gold Standard Confirmatory Techniques

Mass spectrometry (MS) coupled with a chromatographic separation is the gold standard for confirmation. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: A robust and reliable technique with extensive, well-established spectral libraries for compound identification. [2]Its primary limitation for novel amines is that these polar compounds often require a chemical derivatization step to increase their volatility for gas-phase separation, which adds time and potential for analytical variability. [16][17]* LC-MS/MS: This has become the preferred method in most modern toxicology labs. [15][18]It offers exceptional sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM). It is ideal for the analysis of polar, non-volatile molecules like novel amines and their metabolites, and it typically does not require derivatization. [15][19]

Detailed Experimental Protocol: LC-MS/MS Confirmation

This protocol outlines a general, self-validating workflow for the confirmation and quantification of a novel amine compound in a biological matrix (e.g., urine).

1. Sample Preparation:

  • Rationale: To remove matrix interferences (salts, proteins) and isolate the analyte.

  • Procedure: A simple "dilute-and-shoot" method may suffice for urine, where a sample aliquot is mixed with an internal standard, diluted with mobile phase, and injected. For more complex matrices like blood, a Solid Phase Extraction (SPE) or liquid-liquid extraction may be necessary.

2. LC Separation:

  • Rationale: To chromatographically separate the target analyte from isomers and other matrix components before it enters the mass spectrometer.

  • Procedure: Use a C18 or similar reverse-phase HPLC/UHPLC column. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program must be optimized to provide a sharp, symmetrical peak for the analyte with adequate retention time.

3. MS/MS Detection:

  • Rationale: To provide definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.

  • Procedure:

    • Tuning: Infuse a pure standard of the novel amine into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas temperatures).

    • MRM Transition Selection: Identify the precursor ion (typically the protonated molecule, [M+H]⁺) and select at least two specific, stable product ions generated by collision-induced dissociation. One transition is used for quantification (quantifier) and the other for confirmation (qualifier). [20]The ratio of these two ions must be consistent between the sample and a known standard.

    • Acquisition: Create an acquisition method that monitors the specific MRM transitions for the target analyte and the internal standard at their expected retention times.

4. Data Review and Validation:

  • Criteria for Positive Identification:

    • The retention time of the analyte in the sample must match that of a certified reference standard (typically within ±2%).

    • Both the quantifier and qualifier MRM transitions must be present.

    • The ion ratio (qualifier area / quantifier area) in the sample must be within a predefined tolerance (e.g., ±20%) of the ratio observed in the reference standard.

Workflow Visualization

The entire process, from initial screen to final confirmation, represents a logical, self-validating system.

Screening_to_Confirmation_Workflow cluster_workflow Toxicology Analysis Workflow Start Urine/Blood Sample Received Screen Step 1: Immunoassay Screen Start->Screen Decision Result Presumptively Positive? Screen->Decision Negative Report as Negative Decision->Negative No Confirm Step 2: LC-MS/MS Confirmation Decision->Confirm Yes DataReview Step 3: Data Review (RT, Ion Ratio, QC) Confirm->DataReview Decision2 Confirmation Criteria Met? DataReview->Decision2 Positive Report as Confirmed Positive (Specific Compound Identified) Decision2->Positive Yes NegativeConfirm Report as Not Confirmed (Original screen was false positive) Decision2->NegativeConfirm No

Caption: From presumptive screen to definitive confirmation.

Part 4: Regulatory and Quality Assurance Context

Any laboratory protocol, whether for screening or confirmation, must be rigorously validated to ensure its performance is fit for purpose. Regulatory bodies and standards organizations like the U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI) provide comprehensive guidelines for method validation. [21][22][23][24] Key validation parameters that must be established for an immunoassay include:

  • Precision and Accuracy: Demonstrating that the assay is both reproducible and provides results close to the true value. [6][23]* Specificity and Interference: This involves challenging the assay with structurally similar compounds (as described in this guide) and common endogenous substances to understand what might cause a false result. [6][22]* Cutoff Concentration: Establishing the concentration at which a sample is designated as presumptively positive. This is a critical decision point and is typically set well above the assay's analytical limit of detection to minimize false positives from incidental exposure or instrument noise. [6]

Conclusion

The cross-reactivity of novel amine compounds in screening immunoassays is a complex but manageable challenge. It underscores the reality that immunoassays are tests for a class of structurally related compounds, not for a single molecular entity. By understanding the immunochemical principles that dictate antibody specificity, researchers can anticipate potential cross-reactivities. By employing a systematic experimental framework, laboratories can characterize these interactions quantitatively.

Ultimately, a robust workflow that pairs high-throughput, sensitive immunoassays with highly specific confirmatory techniques like LC-MS/MS provides the most reliable and defensible approach. This two-tiered system allows laboratories to cast a wide net for initial detection while ensuring that any positive findings are substantiated with the highest degree of scientific certainty, navigating the ever-shifting landscape of novel psychoactive substances.

References

  • New psychoactive substances pose a challenge for drug testing labor
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Can immunoassays help detect novel psychoactive substances? (2025). myadlm.org.
  • Validating Immunoassays for Urine and Oral Fluid Drug Testing. (2023). Forensic RTI.
  • Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. (2025). Pro-Lab Diagnostics.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2022). PubMed.
  • Immunoassays of amphetamines: immunogen structure vs antibody specificity. (1992). PubMed.
  • CLSI ILA21 - Clinical Evaluation of Immunoassays. (2008).
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2022).
  • Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity. (1992). Asian Pacific Journal of Allergy and Immunology.
  • ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs.
  • Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Academia.edu.
  • Amphetamine EMIT--structure versus reactivity. (1981). PubMed.
  • Emerging Novel Psychoactive Substances (2020–2025)
  • Highlights from FDA's Analytical Test Method Valid
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2020). Spectroscopy Online.
  • LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirm
  • GC-MS analysis of eight aminoindanes using three derivatization reagents.
  • The Use of Antibodies in Immunoassays. SeraCare.
  • Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). (2018). Journal of Analytical Toxicology | Oxford Academic.
  • Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Kits for Amphetamine and Methamphetamine. Journal of Analytical Toxicology.
  • Decoding Competitive Immunoassays: Antibody selection and Conjug
  • What Is FDA Method Validation Guidance and Its Importance? (2025). GHP News.
  • Mechanism of interference from endogenous antibodies in a competitive immunoassay.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Screening of new psychoactive substances (NPS) by gas- chromatography/time of flight mass spectrometry (GC/MS-TO). (2019). ScienceOpen.
  • Gas Chromatography Mass Spectrometry (GC-MS)
  • FDA Draft Guidance on Immunogenicity Testing. (2017). U.S.
  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. (2020). PubMed.
  • Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. (2017). PMC.
  • Principles of Immunoassays. (2024). UK NEQAS IIA.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). Journal of Analytical Toxicology | Oxford Academic.
  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. (2014). Swiss Medical Weekly.
  • The Molecular Mechanisms That Underlie the Immune Biology of Anti-drug Antibody Formation Following Treatment With Monoclonal Antibodies. Frontiers.
  • Bioanalytical Method Valid
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). (2018). LJMU Research Online.
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • A novel approach to simultaneous screening and confirmation of regulated pharmaceutical compounds in dietary supplements by LC/MS/MS with an information-dependent acquisition method. (2011). PubMed.

Sources

Validation

A Senior Application Scientist's Guide to Confirming Molecular Structures of Synthetic Amines with 2D NMR

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized amine is not merely a procedural step; it is the bedrock upon which all subsequent b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized amine is not merely a procedural step; it is the bedrock upon which all subsequent biological and pharmacological data rests. An error in structural assignment can lead to misinterpreted results, wasted resources, and significant delays in the development pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides a foundational overview, it often falls short in the face of complex spin systems and signal overlap. This is where two-dimensional (2D) NMR spectroscopy emerges as the definitive tool for elucidating molecular architecture in solution.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-tested workflow that leverages the synergistic power of key 2D NMR experiments. We will explore not just what experiments to run, but why and when to run them, providing the causal logic behind each step to build a self-validating structural hypothesis from the ground up.

The Foundation: 1D NMR and Its Inherent Challenges with Amines

Before venturing into two dimensions, a high-quality 1D proton (¹H) and carbon (¹³C) NMR spectrum is essential. These provide the initial census of hydrogen and carbon environments. However, for amines, 1D spectra often present specific challenges:

  • Labile N-H Protons: The chemical shift of protons on the nitrogen atom is highly variable and dependent on concentration, temperature, and solvent. These protons can also undergo rapid chemical exchange with trace amounts of water or protic solvents, leading to significantly broadened signals or their complete disappearance from the spectrum.[1][2] Using an aprotic deuterated solvent like DMSO-d₆ is often the best strategy to slow this exchange and observe N-H protons.[1][3]

  • Signal Overlap: In molecules with multiple alkyl chains or complex aromatic systems, the ¹H NMR spectrum can become a dense forest of overlapping multiplets, making definitive assignments impossible.[4]

These limitations necessitate a move to 2D techniques, which resolve these overlapping signals by spreading them across a second frequency dimension.[5][6]

Part 1: Mapping the Proton Framework with COSY

The first step in untangling a complex structure is to identify which protons are communicating with each other through chemical bonds. The COrrelation SpectroscopY (COSY) experiment is the workhorse for this task.[7]

Causality: Why Start with COSY? The COSY experiment reveals correlations between protons that are J-coupled, typically over two to three bonds (²JHH, ³JHH).[8][9] This allows us to trace out contiguous "spin systems"—unbroken chains of coupled protons. For a synthetic amine, this means we can piece together the entire structure of alkyl chains or identify the substitution pattern on an aromatic ring attached to the nitrogen. It effectively breaks the molecule down into smaller, manageable fragments.[10]

A COSY spectrum plots the ¹H spectrum on both the x- and y-axes. The signals on the diagonal are equivalent to the 1D spectrum, while the crucial information is in the off-diagonal "cross-peaks." A cross-peak at the coordinates (δA, δB) indicates that the proton at chemical shift δA is J-coupled to the proton at δB.[11]

Experimental Protocol: Acquiring a Standard ¹H-¹H COSY Spectrum
  • Sample Preparation: Prepare a solution of the synthetic amine (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆ for observing N-H protons) to a height of at least 4.5 cm in a standard 5 mm NMR tube. Ensure no undissolved material is present.[7]

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).[12]

  • Load COSY Pulse Program: Load a standard gradient-selected COSY pulse program (e.g., cosygpprqf on a Bruker spectrometer).[12]

  • Set Key Parameters:

    • Spectral Width (SW): Set the SW in both dimensions (F2 and F1) to encompass all proton signals identified in the 1D spectrum.[3]

    • Number of Scans (NS): Set to a multiple of the phase cycle (e.g., 2, 4, or 8) to achieve an adequate signal-to-noise ratio.[3]

    • Increments (TD in F1): Set the number of increments in the indirect dimension to 256 or 512 for good resolution.[3]

  • Acquisition & Processing:

    • Start the acquisition.[12]

    • After acquisition, process the data using a Fourier transform in both dimensions (xfb on Bruker systems) and perform phase correction.[12]

Part 2: Linking Protons to the Carbon Skeleton with HSQC

Once the proton spin systems (fragments) are identified with COSY, the next logical step is to anchor these protons to their directly attached carbon atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the premier technique for this purpose.[13]

Causality: Why HSQC is the Essential Next Step HSQC creates a 2D map correlating each proton signal with the signal of the carbon it is directly bonded to (¹JCH).[7][10] Its power is twofold:

  • Unambiguous C-H Assignment: It definitively links a proton's chemical shift to its carbon's chemical shift.

  • Resolving Overlap: It provides excellent dispersion of proton signals. A crowded region in the ¹H spectrum is often resolved in the HSQC spectrum because the attached carbons have different chemical shifts.[10]

An HSQC spectrum displays the ¹H spectrum on the F2 (x-axis) and the ¹³C spectrum on the F1 (y-axis). Each peak in the spectrum corresponds to a C-H bond, with coordinates (δH, δC). Note that non-protonated carbons (e.g., quaternary carbons, carbonyls) will not appear in an HSQC spectrum.[10]

Experimental Protocol: Acquiring a Standard ¹H-¹³C HSQC Spectrum
  • Instrument Setup:

    • Use the same sample as the COSY experiment.

    • Ensure both the ¹H and ¹³C channels are tuned.[7]

    • Acquire standard 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets.

  • Load HSQC Pulse Program: Load a standard phase-sensitive, edited HSQC pulse program with gradient selection (e.g., hsqcedetgpsp on Bruker systems). The "edited" nature of this pulse program uses the polarization transfer to differentiate CH/CH₃ signals (which appear with one phase) from CH₂ signals (which appear with the opposite phase), providing additional valuable information.[3]

  • Set Key Parameters:

    • Proton Parameters (F2): Set the spectral width (SW) and transmitter offset (o1p) based on the 1D ¹H spectrum.[3]

    • Carbon Parameters (F1): Set the spectral width to cover the expected ¹³C chemical shift range (e.g., 0-160 ppm for many amines). Set the carbon transmitter offset (o2p) to the center of this range.[3]

  • Acquisition & Processing:

    • Start the acquisition. HSQC is a proton-detected experiment and is therefore relatively sensitive.[7]

    • Process the data with a Fourier transform in both dimensions and perform phase correction.

Part 3: Bridging Fragments and Confirming Connectivity with HMBC

With fragments from COSY and C-H pairs from HSQC, the final step is to assemble the complete molecular puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to this assembly, revealing long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[9][14]

Causality: Why HMBC Completes the Picture HMBC is arguably the most powerful 2D NMR experiment for de novo structure elucidation. It allows you to "see" through heteroatoms and across non-protonated quaternary carbons, connecting the fragments established by COSY. For a synthetic amine, you can expect to see correlations from protons on carbons alpha to the nitrogen to carbons on the other side of the nitrogen, definitively establishing the connectivity around the amine core.

Like HSQC, the HMBC spectrum plots ¹H (x-axis) versus ¹³C (y-axis). However, a cross-peak at (δH, δC) now signifies that the proton at δH is 2-4 bonds away from the carbon at δC.[7] By systematically analyzing these long-range connections, one can piece together the entire carbon framework.

Experimental Protocol: Acquiring a Standard ¹H-¹³C HMBC Spectrum
  • Instrument Setup: Use the same sample and ensure both ¹H and ¹³C channels are tuned.[7]

  • Load HMBC Pulse Program: Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).[3]

  • Set Key Parameters:

    • Spectral Widths and Offsets: Use the same values as determined for the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. A value of 8 Hz is a common starting point, as it covers a wide range of typical two- and three-bond coupling constants.[3]

  • Acquisition & Processing:

    • Start the acquisition. HMBC is less sensitive than HSQC, so a higher number of scans is often required.[3]

    • Process the data using a Fourier transform and magnitude calculation. Phasing is not typically required for magnitude-mode data.

A Unified Workflow for Structure Elucidation

Sources

Comparative

In Vitro Metabolic Profiling of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine: A Comparative Guide to Hepatic Microsomes vs. S9 and Hepatocytes

As a Senior Application Scientist, navigating the early-stage metabolic profiling of novel chemical entities requires selecting the right in vitro system. The compound 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine pres...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the early-stage metabolic profiling of novel chemical entities requires selecting the right in vitro system. The compound 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine presents a unique structural challenge: it is a highly lipophilic molecule featuring a primary alicyclic amine and a bulky isopropoxy ether linkage.

Identifying its metabolic liabilities early is critical to predicting human pharmacokinetics and avoiding disproportionate circulating metabolites, as mandated by 1[1]. This guide objectively compares the performance of Pooled Human Liver Microsomes (pHLMs) against alternative hepatic systems (S9 fractions and Hepatocytes) for evaluating this compound, providing a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Rationale: Predicting the Phase I Pathways

Before selecting an assay matrix, we must anticipate the compound's biotransformation. Given its structure, the primary clearance mechanisms will be Phase I oxidative reactions:

  • O-Dealkylation : Cytochrome P450 (CYP) enzymes will cleave the isopropoxy group, yielding a reactive phenol.

  • Oxidative Deamination : The primary amine on the cyclopentane ring is susceptible to deamination by CYPs or Monoamine Oxidases (MAOs), yielding a cyclopentanone derivative.

MetabolicPathway Parent 2-[4-(Propan-2-yloxy)phenyl] cyclopentan-1-amine CYP CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Parent->CYP O-Dealkylation MAO MAO / CYP Enzymes Parent->MAO Deamination Metab1 O-Dealkylated Phenol (Major Phase I) CYP->Metab1 Metab2 Cyclopentanone Derivative (Oxidative Deamination) MAO->Metab2

Predicted Phase I metabolic pathways for the target cyclopentanamine derivative.

Product Comparison: Why pHLMs are the Gold Standard Here

To evaluate these specific oxidative pathways, researchers must choose between pHLMs, Liver S9 Fractions, and Cryopreserved Hepatocytes.

According to 2, pHLMs possess significantly higher concentrations of CYP enzymes compared to S9 fractions[2]. Because the initial rate-limiting step for our target compound is CYP-mediated O-dealkylation, the enriched CYP environment of pHLMs ensures rapid, detectable turnover.

While S9 fractions contain both Phase I and Phase II enzymes, their lower specific CYP activity can mask slow-clearing Phase I metabolites, making them more appropriate for broader screening rather than targeted Phase I profiling[3]. Hepatocytes offer a complete physiological model but suffer from lower throughput and higher costs; they are best reserved for late-stage in vivo clearance predictions rather than early-stage metabolite identification. Furthermore, kinetic data derived from pHLM studies can be directly integrated into quantitative models to predict clinical drug-drug interactions (DDIs)[4].

Table 1: Comparative Performance Metrics for Hepatic Systems
ParameterPooled Human Liver Microsomes (pHLMs)Liver S9 FractionsCryopreserved Hepatocytes
Enzyme Profile Enriched Phase I (CYPs, FMOs)Phase I & Phase II (CYPs, UGTs, SULTs)Complete intact cellular pathways
Throughput High (Easily automatable)High (Easily automatable)Low to Medium
Cost per Assay LowMediumHigh
Clearance Rate Fastest (Unrestricted access to CYPs)ModerateSlower (Requires cellular uptake)
Primary Application Intrinsic clearance (

), CYP phenotyping
Phase I/II interplay, metabolic stabilityIn vivo clearance prediction

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system where every action is governed by causality and controlled against false artifacts.

AssayWorkflow Prep Prepare pHLM (0.5 mg/mL) Incubate Add Drug (1 µM) Pre-warm 37°C Prep->Incubate NADPH Initiate Reaction (1 mM NADPH) Incubate->NADPH Quench Quench (Ice-cold Acetonitrile) NADPH->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze

Self-validating experimental workflow for pHLM metabolic stability assays.

Step-by-Step pHLM Workflow & Causality

Step 1: Matrix Preparation

  • Action: Dilute pHLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
     to achieve a final protein concentration of 0.5 mg/mL.
    
  • Causality: A concentration of microsomal protein ≤0.5 mg/mL is 5 to minimize non-specific protein binding[5]. For a highly lipophilic compound like our target, excess protein artificially lowers the unbound fraction (

    
    ), leading to severely underestimated clearance rates.
    

Step 2: Substrate Addition & Pre-incubation

  • Action: Add 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Using a substrate concentration of 1 µM ensures the reaction operates under first-order kinetics (well below the anticipated

    
    ), which is mathematically required for accurate 
    
    
    
    derivation. Pre-incubation ensures thermal equilibrium; initiating a cold reaction causes biphasic kinetic artifacts.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: CYPs are obligate monooxygenases that require electron transfer from NADPH. Withholding NADPH until T=0 ensures the reaction starts instantaneously and synchronously across all wells.

Step 4: Time-Course Sampling & Quenching

  • Action: At designated time points (0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while simultaneously extracting the lipophilic parent compound and its metabolites.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Causality: Pelleting the precipitated protein prevents LC column clogging and ion suppression during mass spectrometry.

The Self-Validating System (Mandatory Quality Controls)

To guarantee the integrity of the data, the assay must validate itself against common failure modes:

  • Minus-NADPH Control: Incubate the compound with pHLMs for 60 minutes, substituting NADPH with buffer. Validation: Any depletion observed here indicates non-CYP-mediated loss (e.g., chemical instability or non-specific binding to the microplate), preventing false-positive clearance calculations.

  • Positive Control (Metabolic Competency): Run a parallel incubation using a known high-clearance CYP substrate (e.g., Dextromethorphan for CYP2D6). Validation: Confirms the specific batch of pHLMs is enzymatically active and that the NADPH regenerating system is functional.

  • Minus-Substrate Control: Incubate pHLMs and NADPH without the drug. Validation: Identifies endogenous microsomal peaks in the LC-MS/MS chromatogram, preventing the misidentification of matrix components as novel drug metabolites.

References

1.1 - Food and Drug Administration (FDA)[1] 2.4 - Food and Drug Administration (FDA)[4] 3. 2 - National Institutes of Health (NIH / PMC)[2] 4.5 - National Institutes of Health (NIH / PMC)[5] 5.3 - National Institutes of Health (NIH / PMC)[3]

Sources

Validation

The Cyclopentane Moiety: A Double-Edged Sword in Potency Enhancement

A Senior Application Scientist's In-Depth Technical Guide to Comparing the Potency of Cyclopentane Analogs with Their Parent Compounds In the intricate world of drug discovery, the quest for enhanced potency and improved...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to Comparing the Potency of Cyclopentane Analogs with Their Parent Compounds

In the intricate world of drug discovery, the quest for enhanced potency and improved therapeutic profiles is a perpetual endeavor. Medicinal chemists employ a vast arsenal of strategies to modify lead compounds, and among these, the introduction of a cyclopentane ring has emerged as a compelling, albeit complex, approach. This five-membered carbocycle, seemingly a subtle alteration, can profoundly impact a molecule's interaction with its biological target, leading to outcomes that range from dramatically increased potency to diminished or even abolished activity. This guide provides an in-depth comparison of the potency of cyclopentane analogs to their parent compounds across various therapeutic areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The rationale for incorporating a cyclopentane ring is multifaceted. It can serve as a rigid scaffold to lock the molecule in a more biologically active conformation, reduce metabolic liability, or act as a bioisosteric replacement for other cyclic or acyclic moieties.[1][2] However, the success of this strategy is highly dependent on the specific molecular context and the target protein's topology.

Prostaglandin Analogs: A Case Study in Conformational Constraint

Prostaglandins, a class of lipid compounds involved in a myriad of physiological processes, are characterized by a cyclopentane ring core.[1] Synthetic prostaglandin analogs are widely used in medicine, particularly in ophthalmology for the treatment of glaucoma.[3] The introduction of a cyclopentane ring in these analogs, often as a modification of the omega chain, can significantly influence their binding affinity for the prostaglandin F (FP) receptor and their subsequent efficacy in reducing intraocular pressure.

Comparative Potency of Prostaglandin Analogs
CompoundTargetPotency MetricValueReference
Prostaglandin F2αFP Receptor-Endogenous Ligand[5]
LatanoprostFP ReceptorIOP Reduction~25-35%[6]
TravoprostFP ReceptorIOP Reduction~25-35%[4]
BimatoprostFP ReceptorIOP Reduction~25-35%[4]

Note: The table above illustrates the clinical efficacy of different prostaglandin analogs. Direct biochemical potency comparisons (IC50/Ki) between the parent compound and its numerous synthetic analogs in a single comprehensive study are challenging to find. The potency of these drugs is a combination of receptor affinity and pharmacokinetic properties.

The key takeaway for researchers is that the cyclopentane ring in prostaglandin analogs serves to optimize the conformation for receptor binding, leading to potent and selective agonists.

Carbocyclic Nucleosides: Enhancing Antiviral and Anticancer Activity

In the realm of antiviral and anticancer therapies, nucleoside analogs are a cornerstone. The replacement of the furanose sugar ring with a cyclopentane ring, creating a "carbocyclic nucleoside," is a well-established strategy to overcome metabolic instability.[7] The absence of the glycosidic bond in carbocyclic nucleosides renders them resistant to enzymatic cleavage by phosphorylases and hydrolases, thereby prolonging their intracellular half-life and enhancing their therapeutic potential.[8]

Case Study: Ribavirin Analogs

Recent research has demonstrated that carbobicyclic analogues of ribavirin exhibit significantly enhanced antiviral activity against Respiratory Syncytial Virus (RSV) compared to the parent compound.[9]

CompoundTargetPotency Metric (IC50)Fold Improvement vs. RibavirinReference
RibavirinRSV8.83 µM1x[9]
Carbobicyclic Analog 11aRSV0.53 µM~16x[9]
Carbobicyclic Analog 10aRSV1.66 µM~5x[9]
Carbobicyclic Analog 12aRSV0.87 µM~10x[9]

This remarkable increase in potency highlights the critical role of the carbobicyclic core in presenting the nucleobase in a more favorable conformation for interaction with viral polymerases.[9]

Anticancer Agents: The Rise of Cyclopentane-Fused Anthracyclines

The anthracycline class of antibiotics, which includes the widely used chemotherapy agent Doxorubicin , exerts its anticancer effect through DNA intercalation and inhibition of topoisomerase II. However, their clinical use is often limited by severe cardiotoxicity.[10] The synthesis of cyclopentane-fused anthraquinone derivatives represents a promising approach to develop novel analogs with enhanced antitumor efficacy and potentially reduced side effects.[11]

The enhanced potency of these cyclopentane-fused analogs is attributed to increased lipophilicity, leading to greater cellular uptake and preferential accumulation in lysosomes.[11]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key assays are provided below.

Prostaglandin FP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound to the human prostaglandin FP receptor.[2][8][12]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from HEK293 cells expressing FP receptor) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand (e.g., [3H]-PGF2α) prep_ligand->incubation prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection plot_data Plot % Specific Binding vs. Log[Compound] detection->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate add_compounds Add Test Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compound prepare_compounds->add_compounds incubate_cells Incubate for a Defined Period (e.g., 48-72h) add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance plot_data Plot % Cell Viability vs. Log[Compound] read_absorbance->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques. [13][14][15]

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis seed_cells Seed Host Cells to Form a Confluent Monolayer infect_cells Infect Cells with Virus seed_cells->infect_cells prepare_virus Prepare Virus Stock prepare_virus->infect_cells prepare_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound at Various Concentrations prepare_compound->add_compound infect_cells->add_compound overlay Add Semi-solid Overlay to Restrict Virus Spread add_compound->overlay incubate Incubate to Allow Plaque Formation overlay->incubate stain Stain Cells to Visualize Plaques incubate->stain count_plaques Count the Number of Plaques stain->count_plaques plot_data Plot % Plaque Reduction vs. Log[Compound] count_plaques->plot_data calc_ec50 Determine EC50 plot_data->calc_ec50

Caption: Workflow for an antiviral plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the test compound.

  • Overlay: Add a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Viable cells will be stained, while areas of cell death due to viral infection (plaques) will appear as clear zones.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Conclusion

The incorporation of a cyclopentane ring into a parent molecule is a powerful strategy in drug design that can lead to significant improvements in potency. By providing conformational rigidity and enhancing metabolic stability, cyclopentane analogs can exhibit superior target engagement and therapeutic efficacy. However, the success of this approach is not guaranteed and is highly dependent on the specific molecular context. The case studies presented in this guide on prostaglandins, carbocyclic nucleosides, and anticancer agents demonstrate the profound and varied impact of this five-membered ring. For researchers in the field, a thorough understanding of the structure-activity relationships and the application of robust experimental protocols are paramount to successfully harnessing the potential of cyclopentane analogs in the development of next-generation therapeutics.

References

  • PharmaBlock.
  • Benchchem. An In-depth Technical Guide to the Chemistry of Cyclopentane-1,2,4-trione. (2025).
  • Hébert, R. L., Carmosino, M., Saito, O., & Breyer, M. D. (2005). Characterization of a Rabbit Kidney Prostaglandin F2α Receptor Exhibiting Gi-restricted Signaling That Inhibits Water Absorption in the Collecting Duct. Journal of Biological Chemistry, 280(46), 38484–38493.
  • van Gelder, M., van der Zanden, S., Vriends, M. B. L., & Neefjes, J. J. C. (2023). Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds. Journal of Medicinal Chemistry, 66(16), 11285–11296.
  • Zhou, L., Zhan, W., & Wei, X. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 969511.
  • ATCC. (n.d.).
  • Benchchem. (2025).
  • Meanwell, M., et al. (2020). A short de novo synthesis of nucleoside analogs. Science, 369(6504), 725-730.
  • Zhou, L., Zhan, W., & Wei, X. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 969511.
  • Merck. (n.d.).
  • MDPI. (2023).
  • Benchchem. (2025). Application Note: Determination of Tafluposide Binding Affinity to the Prostaglandin FP Receptor.
  • Cochrane. (2010).
  • Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. (2023). BMC Infectious Diseases, 23(1), 843.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Mody, H., et al. (2023). In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. CPT: Pharmacometrics & Systems Pharmacology, 12(10), 1475-1488.
  • Revvity. (n.d.). human Prostanoid FP Receptor Cell Line.
  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads.
  • Brieflands. (2025).
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Semantic Scholar. (n.d.).
  • BOC Sciences. (n.d.). Nucleosides and Nucleosides Analogues.
  • ResearchGate. (n.d.). IC 50 values (mM) of growth inhibition by doxorubicin a.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MDPI. (2023). Latanoprost PF vs.
  • Jabbour, H. N., et al. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular Endocrinology, 20(11), 2825-2838.
  • Benchchem. (2025). An In-depth Technical Guide to the Binding Affinity of Luprostiol with the Prostaglandin F2 Alpha Receptor.
  • Medicaid.nv.gov. (2012). Therapeutic Class Overview Ophthalmic Prostaglandin Analogues.
  • Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. (2023).
  • Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. (2020). Antimicrobial Agents and Chemotherapy, 64(5), e02371-19.
  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2018). Antiviral Research, 159, 81-100.
  • Cytotoxic potency of anthracycline derivatives 1−26 to three different...
  • (PDF) Efficacy and Safety of Preservative-free Latanoprost Eyedrops Compared with Preserved Prostaglandin Analogues in Patients with Open-angle Glaucoma. (2026).
  • Synthesis and Antiviral Evaluation of Carbocyclic Nucleoside Analogs of Nucleoside Reverse Transcriptase Translocation Inhibitor MK-8591 (4′-Ethynyl-2-fluoro-2′-deoxyadenosine). (2018). Journal of Medicinal Chemistry, 61(19), 8604-8617.
  • Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. (2018). British Journal of Pharmacology, 175(8), 1159-1170.

Sources

Comparative

Validating a Quantitative LC-MS/MS Assay for Novel Kinase Inhibitor NKI-452: A Comparative Guide to Sample Preparation Strategies

The quantification of novel research chemicals—particularly highly targeted small molecules like novel kinase inhibitors (NKIs)—in biological matrices is a cornerstone of modern drug development. For a hypothetical novel...

Author: BenchChem Technical Support Team. Date: March 2026

The quantification of novel research chemicals—particularly highly targeted small molecules like novel kinase inhibitors (NKIs)—in biological matrices is a cornerstone of modern drug development. For a hypothetical novel kinase inhibitor, NKI-452, achieving high sensitivity and reproducibility requires a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

Regulatory frameworks, specifically the FDA’s 2018 Bioanalytical Method Validation Guidance[1] and the harmonized ICH M10 guideline[2], demand that bioanalytical assays demonstrate strict control over accuracy, precision, extraction recovery, and matrix effects. This guide objectively compares two primary sample preparation strategies—Protein Precipitation (PPT) and Solid Phase Extraction (SPE)—to demonstrate how targeted sample clean-up is critical for meeting these stringent regulatory thresholds.

The Mechanistic Challenge: Phospholipids and Ion Suppression

Before comparing methodologies, it is essential to understand the causality behind assay failure. In LC-MS/MS bioanalysis, the biological matrix (e.g., human or rat plasma) contains thousands of endogenous compounds. When utilizing Electrospray Ionization (ESI) in positive ion mode, the presence of co-eluting matrix components can drastically alter the ionization efficiency of the target analyte[3].

The primary culprits in plasma are glycerophosphocholines (phospholipids) . Because NKI-452 is a lipophilic small molecule, it tends to co-elute with these late-eluting endogenous phospholipids on a reversed-phase C18 column. At the ESI droplet surface, the highly abundant phospholipids outcompete NKI-452 for available protons. This charge-competition results in severe ion suppression , manifesting as a loss of analyte signal, poor reproducibility, and failure to meet the ICH M10 acceptance criteria of ±15% for accuracy and precision[2],[4].

Workflow A Biological Sample (Plasma + NKI-452) B Internal Standard (SIL-IS) Addition A->B C Sample Preparation (SPE vs. PPT) B->C D LC Separation (Reversed-Phase C18) C->D E ESI-MS/MS Detection (Positive MRM Mode) D->E F Data Processing & Quantification E->F

Caption: Workflow for LC-MS/MS bioanalytical sample preparation and analysis.

Objective Comparison: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

To establish a robust assay for NKI-452, we compared a generic PPT method against an optimized Mixed-Mode Strong Cation Exchange (MCX) SPE method.

The Causality Behind the Data
  • Protein Precipitation (PPT): Utilizing 3 volumes of acetonitrile successfully denatures and removes gross proteins. However, phospholipids remain highly soluble in the organic supernatant[5]. Consequently, the matrix factor (MF) drops to 0.42, indicating that 58% of the NKI-452 signal is lost to ion suppression.

  • Solid Phase Extraction (SPE): An MCX sorbent utilizes a dual retention mechanism (reversed-phase and ion-exchange). Because NKI-452 contains a basic amine, it is retained by strong electrostatic interactions. This allows the sorbent to be aggressively washed with 100% methanol, stripping away the neutral and acidic phospholipids before eluting the purified analyte with a basic organic solvent[3].

Quantitative Performance Summary

The following table summarizes the validation parameters evaluated at the Medium Quality Control (MQC) level (50 ng/mL) in human plasma:

Validation ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)Regulatory Limit (ICH M10)
Mean Extraction Recovery (%) 64.5 ± 8.294.2 ± 3.1N/A (Must be consistent)
Absolute Matrix Factor (MF) 0.42 (Severe Suppression)0.98 (Negligible)IS-normalized CV ≤ 15%
Intra-Assay Precision (%CV) 14.8%3.2%≤ 15%
Accuracy (% Bias) -18.5% (Fails criteria)+2.1% (Passes criteria)± 15%
Phospholipid Removal PoorExcellentN/A

Experimental Protocol: A Self-Validating SPE System

To ensure trustworthiness and reproducibility, the following step-by-step methodology details the optimized SPE workflow and the specific experiment required to calculate the Matrix Factor, forming a self-validating system compliant with FDA and EMA guidelines[1],[2].

Phase 1: Mixed-Mode SPE Extraction Protocol
  • Sample Aliquot: Transfer 100 µL of human plasma (spiked with NKI-452) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., [13C, 2H]-NKI-452) at a working concentration of 500 ng/mL. Vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid (

    
    ) in water to disrupt protein binding and ionize the basic amine on NKI-452.
    
  • Conditioning (MCX Plate): Condition the SPE sorbent with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Mechanistic note: This critical step removes the hydrophobic phospholipids while the basic NKI-452 remains locked to the cation-exchange sites.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) for LC-MS/MS injection.

Phase 2: Matrix Effect Validation Protocol (ICH M10)

To mathematically prove the absence of ion suppression, the Matrix Factor (MF) must be calculated using three distinct sets of samples:

  • Set 1 (Neat Standards): NKI-452 and SIL-IS spiked directly into the reconstitution solvent (representing 100% signal, no matrix).

  • Set 2 (Post-Extraction Spikes): Blank human plasma from 6 individual donors is extracted using the SPE protocol above. The resulting clean eluate is then spiked with NKI-452 and SIL-IS.

  • Calculation:

    • Absolute MF = (Peak Area of Set 2) / (Peak Area of Set 1)

    • IS-Normalized MF = (MF of NKI-452) / (MF of SIL-IS)

    • Acceptance Criteria: The Coefficient of Variation (%CV) of the IS-normalized MF across the 6 independent matrix lots must be ≤ 15%[2].

Validation Core ICH M10 Validation Parameters Acc Accuracy (% Bias) Core->Acc Prec Precision (% CV) Core->Prec ME Matrix Effect (Ion Suppression) Core->ME Rec Extraction Recovery (Yield %) Core->Rec Stab Stability (Benchtop, F/T) Core->Stab ME->Acc Impacts ME->Prec Impacts Rec->Acc Influences

Caption: Interdependencies of core ICH M10 bioanalytical method validation parameters.

Summary

While Protein Precipitation offers a rapid and cost-effective workflow, it fundamentally fails to eliminate the endogenous phospholipids responsible for severe ion suppression in LC-MS/MS bioanalysis. For a novel research chemical like NKI-452, investing in an optimized Mixed-Mode Solid Phase Extraction (SPE) workflow is non-negotiable. By leveraging the specific pKa of the analyte, SPE provides a self-validating, highly reproducible extraction that easily satisfies the rigorous accuracy and precision requirements dictated by the FDA and ICH M10 guidelines.

References

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA) -[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA) -[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International -[Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical -[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine proper disposal procedures

Comprehensive Safety & Disposal Guide: 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine As a functionalized alicyclic amine, 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine (also referred to as 2-(4-isopropoxyphenyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Guide: 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine

As a functionalized alicyclic amine, 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine (also referred to as 2-(4-isopropoxyphenyl)cyclopentanamine) is a high-value intermediate frequently utilized in drug discovery and medicinal chemistry. However, its unique structural motifs—a nucleophilic primary amine coupled with a highly lipophilic isopropoxyphenyl group—demand stringent operational handling and precise disposal protocols.

This guide provides drug development professionals with a self-validating, field-proven framework for the safe lifecycle management and EPA-compliant disposal of this compound.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, researchers must understand the causality behind its physicochemical hazards:

  • The Primary Amine Moiety (-NH₂): Acts as both a weak base and a strong nucleophile. It is highly irritating to mucosal membranes and can cause severe ocular and dermal damage[1]. Furthermore, it will react exothermically with strong acids, acid chlorides, and oxidizing agents[1].

  • The Isopropoxyphenyl Group: The addition of this bulky, ether-linked aromatic ring significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity allows the molecule to easily bypass the stratum corneum (the skin's primary barrier), carrying the toxic amine directly into systemic circulation[2].

  • Environmental Toxicity: Like many organic amines, this compound is harmful to aquatic ecosystems. It cannot be neutralized by standard municipal wastewater treatment and must be isolated from the general sewer system[3].

Operational Handling Protocol

Before generating waste, ensure the experimental setup minimizes exposure and cross-contamination.

Table 1: Required PPE & Engineering Controls

Protection Category Specification Mechanistic Rationale
Ventilation Chemical Fume Hood (80–100 fpm face velocity) Prevents inhalation of aerosolized amine particles during transfer[2].
Hand Protection Double-gloved Nitrile (min 0.11mm thickness) Nitrile provides a barrier against basic amines; double-gloving mitigates the high lipophilic penetration risk[2].
Eye Protection ANSI Z87.1 Splash Goggles Protects against irreversible corneal damage from alkaline amine splashes[2].

| Body Protection | Flame-resistant lab coat | Protects against accidental ignition of solvent-amine mixtures. |

Step-by-Step Chemical Waste Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), improper disposal of chemical waste can result in severe environmental contamination and institutional penalties[4]. Do not pour this compound down the drain or place it in solid municipal trash[3].

Step 1: Waste Segregation (The Compatibility Matrix)

Organic amines must be strictly segregated at the point of generation[4].

  • DO MIX WITH: Other basic organic wastes, aliphatic hydrocarbons, and standard alcohols.

  • DO NOT MIX WITH: Halogenated solvents (e.g., Dichloromethane, Chloroform). Causality: The primary amine can undergo spontaneous nucleophilic substitution (Menschutkin-type reactions) with alkyl halides, generating heat and potentially pressurizing the waste container with quaternary ammonium salts.

  • DO NOT MIX WITH: Strong acids or oxidizing agents[1].

Step 2: Containerization

Transfer the effluent to a chemically compatible container.

  • Action: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined glass containers[5].

  • Verification: Ensure the container is free of structural degradation. Fill the container to no more than 90% capacity to account for vapor expansion[5]. Do not use metal containers, as amines can slowly corrode certain metals over time[5].

Step 3: RCRA-Compliant Labeling

The EPA mandates strict labeling for all hazardous waste[6].

  • Action: Attach an institutional Hazardous Waste tag.

  • Required Data: Write the full common chemical name ("2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine"). Do not use abbreviations, acronyms, or chemical formulas [3].

  • Hazard Pictograms: Check "Toxic" and "Corrosive/Basic"[3].

  • Dating: Mark the exact date the first drop of waste entered the container (Accumulation Start Date)[3].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation[6].

  • Compliance Check: Ensure the SAA has secondary containment (e.g., a plastic bin) to catch potential leaks[5]. Under EPA Subpart K regulations, waste can be stored here for a maximum of six months (or 90 days depending on your facility's generator status) before it must be moved to a Central Accumulation Area[4],[5].

Step 5: Final Disposal
  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported by an EPA-licensed contractor for high-temperature incineration (cradle-to-grave management)[7],[6].

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent environmental discharge[8].

  • Evacuate & Ventilate: Evacuate non-essential personnel and ensure the fume hood or room exhaust is operating at maximum capacity[2].

  • Containment: Dam the edges of the spill using an inert, non-combustible absorbent material such as diatomaceous earth, sand, or a commercial universal binder[9],[8]. Do not use sawdust, as the basic amine mixed with organic solvents may pose a flammability risk.

  • Neutralization (Trace Residues): Once the bulk liquid is absorbed, neutralize the trace amine residue on the surface using a dilute, weak acid (e.g., 5% citric acid solution)[10]. Causality: Citric acid safely protonates the amine without the violent exothermic reaction associated with strong mineral acids.

  • Collection: Scoop the absorbed mixture using non-sparking tools into a heavy-duty plastic pail[1],[8].

  • Decontamination: Wash the spill surface with soap and water, testing the final rinse water with pH paper to validate that the area has returned to a neutral pH (pH 6-8)[10].

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: 2-[4-(Propan-2-yloxy)phenyl] cyclopentan-1-amine Segregate Segregation: Isolate from Halogens & Acids Start->Segregate Contain Containment: Use HDPE or PTFE-lined Glass Segregate->Contain Label RCRA Labeling: Full Name, Date, Hazard Class Contain->Label Store Satellite Accumulation (SAA): Secondary Containment Max 90 Days / 6 Months Label->Store Dispose Final EPA Disposal: Licensed High-Temp Incineration Store->Dispose

Figure 1: EPA-compliant cradle-to-grave disposal workflow for functionalized organic amines.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at:[Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available at: [Link]

  • Safety Data Sheet: 2-Phenylcyclopentanamine. Bio-Fount. Available at:[Link]

  • Laboratory Management Plan. University of Wyoming. Available at:[Link]

  • RoClean L211 Safety Data Sheet (Organic Amine Handling). MCPUR. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine
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2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine
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